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  • Product: Diethyl 2-aminononane-1,9-dioate
  • CAS: 65705-50-2

Core Science & Biosynthesis

Foundational

Diethyl 2-Aminononane-1,9-dioate: Structural Analytics, Physical Properties, and Methodologies for Advanced Chemical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary As the complexity of therapeutic modalities increases—ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

As the complexity of therapeutic modalities increases—ranging from stapled peptides to Proteolysis Targeting Chimeras (PROTACs)—the demand for highly specialized, bifunctional building blocks has surged. Diethyl 2-aminononane-1,9-dioate (also known as diethyl 2-aminoazelate) is a critical unnatural amino acid derivative used extensively in pharmaceutical R&D 1. By providing an extended 9-carbon dicarboxylic acid backbone with orthogonal reactivity points, this compound serves as a highly versatile linker and structural modifier.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. Here, we will dissect the compound's physical properties, elucidate its de novo synthetic pathways, and provide self-validating, field-proven protocols for its integration into advanced drug discovery workflows.

Chemical Identity and Structural Analytics

Diethyl 2-aminononane-1,9-dioate is the diethyl ester of 2-aminoazelaic acid (2-aminononanedioic acid) 2. The strategic ethyl esterification of both the α -carboxylate and the terminal ( ω )-carboxylate masks the polarity of the native amino acid, drastically increasing its solubility in organic solvents (e.g., DMF, DCM, THF) required for solid-phase peptide synthesis (SPPS) and macrocyclization.

  • IUPAC Name: Diethyl 2-aminononanedioate 3

  • CAS Registry Number: 65705-50-2 3

  • Molecular Formula: C₁₃H₂₅NO₄ 3

The 7-methylene spacer between the α -carbon and the terminal ester provides high conformational flexibility. In PROTAC design, this specific chain length is often optimal for bridging an E3 ligase recruiting ligand and a target protein binder without inducing steric clashes.

Physical and Chemical Properties

Accurate physical data is vital for designing purification protocols (e.g., distillation parameters, chromatographic solvent selection). The quantitative parameters of Diethyl 2-aminononane-1,9-dioate are summarized below 3, 4.

PropertyValueScientific Implication
Molecular Weight 259.34 g/mol Ideal mass for a bifunctional linker; maintains overall drug-like properties.
Density 1.02 g/cm³Slightly denser than water; relevant for biphasic liquid-liquid extractions.
Boiling Point 319.3°C at 760 mmHgHigh boiling point indicates low volatility; purification is best achieved via high-vacuum distillation or column chromatography.
Refractive Index 1.457Useful for rapid purity checks via refractometry during process scale-up.
Flash Point 85.5°CClassified as a combustible liquid; requires standard inert atmosphere handling.
Vapour Pressure 0.000342 mmHg (25°C)Negligible inhalation hazard at ambient temperature under standard laboratory conditions.

Synthesis and Mechanistic Pathways

The de novo synthesis of Diethyl 2-aminononane-1,9-dioate typically relies on the classical malonic ester synthesis framework, adapted for unnatural amino acids.

Mechanistic Causality: We utilize diethyl acetamidomalonate as the nucleophilic glycine equivalent. The presence of the acetamido group protects the amine during the highly basic alkylation step, while the two ester groups increase the acidity of the α -proton, allowing for easy deprotonation by a mild base like sodium ethoxide.

Synthesis A Diethyl acetamidomalonate + Ethyl 7-bromoheptanoate B Alkylation (NaOEt / EtOH) A->B C Intermediate Triester B->C D Hydrolysis & Decarboxylation (6N HCl, Reflux) C->D E 2-Aminononanedioic Acid D->E F Esterification (EtOH, SOCl2) E->F G Diethyl 2-aminononane-1,9-dioate F->G

Caption: Synthetic pathway for Diethyl 2-aminononane-1,9-dioate via malonic ester synthesis.

Experimental Protocols: Orthogonal Protection and Coupling

To utilize Diethyl 2-aminononane-1,9-dioate in SPPS or PROTAC synthesis, the raw diester must be converted into a selectively protected building block. The following self-validating protocols describe the conversion of the raw material into an Fmoc-protected mono-ester.

Protocol A: Fmoc Protection of the α -Amino Group

Objective: Protect the primary amine to prevent self-polymerization during subsequent peptide coupling.

  • Solvent Preparation: Dissolve Diethyl 2-aminononane-1,9-dioate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃.

    • Causality: The biphasic solvent system ensures the solubility of the lipophilic diethyl ester while the NaHCO₃ provides a mild basic environment to keep the α -amino group deprotonated and nucleophilic without hydrolyzing the esters.

  • Reagent Addition: Cool the mixture to 0°C. Add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq) dropwise.

    • Causality: Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of dipeptide impurities and to strictly control the exothermicity of the reaction, ensuring high chemoselectivity.

  • Isolation: Stir at room temperature for 12 hours. Acidify the mixture with 1M HCl to pH 2-3, then extract with ethyl acetate.

    • Causality: Acidification neutralizes the bicarbonate buffer and drives the fully protected, neutral Fmoc-diester into the organic phase for efficient extraction.

Protocol B: Regioselective Saponification

Objective: Selectively unmask the terminal ( ω ) ester while leaving the α -ester intact.

  • Reaction Setup: Dissolve the Fmoc-protected diester in THF/H₂O (3:1 v/v) and cool strictly to 0°C.

    • Causality: The low temperature and specific solvent ratio are critical to slow down hydrolysis kinetics, allowing thermodynamic differentiation between the two ester groups.

  • Selective Hydrolysis: Add LiOH·H₂O (0.95 eq) dropwise over 1 hour.

    • Causality: The terminal ethyl ester is less sterically hindered than the α -ethyl ester (which is shielded by the bulky Fmoc group). Using slightly substoichiometric LiOH ensures regioselective hydrolysis of the terminal ester without affecting the α -ester or prematurely cleaving the base-sensitive Fmoc group.

  • Quenching: Monitor continuously via LC-MS. Upon completion, immediately quench with 1M HCl, extract with DCM, and purify via flash chromatography.

Application N1 Diethyl 2-aminononane-1,9-dioate N2 Fmoc Protection (Fmoc-OSu, NaHCO3) N1->N2 N3 Fmoc-Protected Diester N2->N3 N4 Regioselective Saponification (LiOH, THF/H2O) N3->N4 N5 Monoethyl Ester Intermediate N4->N5 N6 SPPS / PROTAC Coupling (HATU, DIPEA) N5->N6 N7 Target Lipidated Peptide or PROTAC Linker N6->N7

Caption: Workflow for Fmoc-protection and regioselective activation in solid-phase synthesis.

References

  • PubChem, "Diethyl 2-aminononane-1,9-dioate | C13H25NO4 | CID 6455180", National Institutes of Health (NIH).
  • ChemNet, "Diethyl 2-aminononane-1,9-dioate - CAS Database", ChemNet.com.
  • AiFChem, "19641-63-5 | (R)-2-Aminooctanedioic acid", AiFChem.com.
  • EOS Med Chem, "Stock compounds-M250228 019", Livedoor Blog.

Sources

Exploratory

An In-Depth Technical Guide to Diethyl 2-aminononane-1,9-dioate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Diethyl 2-aminononane-1,9-dioate, a non-natural, long-chain amino acid derivative. Amino acids wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl 2-aminononane-1,9-dioate, a non-natural, long-chain amino acid derivative. Amino acids with extended aliphatic side chains are of significant interest in medicinal chemistry for their potential to modulate the physicochemical properties of peptides and other pharmacologically active molecules.[1][][3][4][5] This document details the key identifiers, physicochemical properties, a plausible and detailed synthetic route, comprehensive characterization data, and potential applications in research and drug development.

Core Compound Identification and Properties

Diethyl 2-aminononane-1,9-dioate is a diester derivative of 2-aminononanedioic acid, also known as α-aminoazelaic acid. Its structure incorporates a nine-carbon backbone, an amine group at the alpha position to one carboxyl group, and ethyl esters at both ends of the chain.

PropertyValueSource
CAS Registry Number 65705-50-2PubChem
Molecular Formula C₁₃H₂₅NO₄PubChem
Exact Mass 259.17835828 DaPubChem
Molecular Weight 259.34 g/mol PubChem
IUPAC Name Diethyl 2-aminononanedioatePubChem
Synonyms Diethyl 2-aminononane-1,9-dioate, 1,9-Diethyl 2-aminononanedioatePubChem

Synthesis Protocol: A Mechanistic Approach

Step 1: Synthesis of Diethyl 2-oxononane-1,9-dioate via Crossed-Claisen Condensation

The initial step involves a crossed-Claisen condensation between diethyl oxalate and diethyl suberate. Diethyl suberate provides the seven-carbon chain that will form the backbone of our target molecule. Diethyl oxalate serves as the source of the keto-ester functionality.[8]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl suberate (46.0 g, 0.2 mol) and diethyl oxalate (29.2 g, 0.2 mol) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture at 50-60 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the ethoxide and precipitate the product. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Diethyl 2-oxononane-1,9-dioate.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Diethyl_Suberate Diethyl Suberate Condensation Reaction Diethyl_Suberate->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation Base HCl Dilute HCl (work-up) Keto_Ester Diethyl 2-oxononane-1,9-dioate Keto_Ester->HCl Neutralization & Work-up Condensation->Keto_Ester Crossed-Claisen Condensation Synthesis_Step2 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Keto_Ester Diethyl 2-oxononane-1,9-dioate Reductive_Amination Reaction Keto_Ester->Reductive_Amination Ammonia_Source Ammonium Acetate Ammonia_Source->Reductive_Amination Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reductive_Amination Reduction Amino_Ester Diethyl 2-aminononane-1,9-dioate Reductive_Amination->Amino_Ester Reductive Amination

Sources

Foundational

Pharmacokinetic Properties and Metabolic Activation of Diethyl 2-aminononane-1,9-dioate Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pharmacokinetics & Drug Metabolism Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Physicochemical Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmacokinetics & Drug Metabolism Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Physicochemical Rationale

The development of neuroactive compounds and constrained helical peptides frequently relies on long-chain amino dicarboxylic acids, such as 2-aminononanedioic acid (2-aminoazelaic acid) [1]. However, the therapeutic utility of these highly polar diacids is severely limited by their inability to passively diffuse across lipid bilayers, including the intestinal epithelium and the blood-brain barrier (BBB).

To circumvent this pharmacokinetic bottleneck, Diethyl 2-aminononane-1,9-dioate (CAS: 65705-50-2) is utilized as a lipophilic prodrug [2]. By masking the polar carboxylate groups with ethyl esters, the compound's lipophilicity is significantly increased, shifting its computed XLogP3 to approximately 2.4[2]. This esterification strategy facilitates rapid transcellular absorption, allowing the inert prodrug to reach intracellular compartments where it is metabolically activated back into the parent diacid [3].

Absorption, Distribution, and Metabolic Activation (ADME)

Absorption and Distribution

The uncharged nature of the diethyl ester at physiological pH allows for high permeability across the gastrointestinal tract. Upon entering systemic circulation, the compound exhibits a high volume of distribution ( Vd​ ), partitioning extensively into lipid-rich peripheral tissues and crossing the BBB.

Mechanism of Metabolic Activation

Once inside target cells or the hepatic compartment, Diethyl 2-aminononane-1,9-dioate undergoes a biphasic hydrolysis mediated by ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine.

  • Phase 1 (Rapid): Cleavage of the first ethyl ester to form the intermediate monoethyl ester.

  • Phase 2 (Rate-Limiting): Slower hydrolysis of the remaining ester to yield the pharmacologically active 2-aminononanedioic acid.

Because the resulting diacid is highly polar, it becomes "ion-trapped" within the intracellular space, locally concentrating the active moiety at the target site before eventual renal clearance.

MetabolicPathway Diester Diethyl 2-aminononane-1,9-dioate (Lipophilic Prodrug) Monoester Monoethyl 2-aminononanedioate (Intermediate) Diester->Monoester CES1 / CES2 (Rapid Hydrolysis) Diacid 2-aminononanedioic acid (Active Diacid) Monoester->Diacid CES1 / CES2 (Rate-Limiting)

Fig 1: Biphasic metabolic activation pathway of the diester prodrug via carboxylesterases.

Quantitative Pharmacokinetic Profile

The table below summarizes the critical physicochemical and pharmacokinetic shifts achieved via the prodrug strategy. Data is synthesized from predictive ADME modeling and structural analogs [4].

ParameterDiethyl 2-aminononane-1,9-dioate (Prodrug)2-aminononanedioic acid (Active Diacid)Pharmacokinetic Implication
Molecular Weight 259.34 g/mol 203.23 g/mol Both are within Lipinski's Rule of 5.
LogP (Lipophilicity) ~2.4< -1.0Esterification enables passive BBB/GI diffusion.
Charge at pH 7.4 +1 (Amine only)-1 (Net: 2x COO-, 1x NH3+)Diacid is ion-trapped intracellularly.
Plasma Protein Binding Moderate (60-70%)Low (< 20%)Prodrug circulates safely; diacid is cleared rapidly.
Primary Clearance Hepatic (Esterase Hydrolysis)Renal (Glomerular Filtration)Ensures targeted delivery before systemic elimination.

Self-Validating Experimental Methodologies

To rigorously characterize the pharmacokinetic profile of Diethyl 2-aminononane-1,9-dioate, the following self-validating protocols must be employed. Every step is designed with built-in causality to ensure data integrity.

Protocol A: In Vitro Carboxylesterase Cleavage Assay (Microsomal Stability)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the prodrug, confirming its conversion to the active diacid.

  • Preparation: Prepare a 10 µM working solution of the diester in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH ensures optimal carboxylesterase conformation and activity.

  • Incubation: Add Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C. Self-Validation: Run a parallel negative control using heat-inactivated microsomes to differentiate enzymatic hydrolysis from spontaneous chemical degradation.

  • Enzymatic Quenching: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled analog). Causality: Cold acetonitrile instantly denatures esterases and precipitates plasma proteins, freezing the reaction exactly at the time of sampling to prevent ex vivo hydrolysis.

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the diester ( m/z 260.1 [M+H]+ ) and the appearance of the diacid ( m/z 204.1 [M+H]+ ).

Workflow Prep 1. Prodrug Preparation (10 µM in Buffer) Incubation 2. Microsomal Incubation (37°C, Human Liver Microsomes) Prep->Incubation Quench 3. Enzymatic Quenching (Cold Acetonitrile + IS) Incubation->Quench LCMS 4. LC-MS/MS Quantification (MRM Mode Analysis) Quench->LCMS Data 5. Kinetic Modeling (Calculate CL_int & t1/2) LCMS->Data

Fig 2: Self-validating experimental workflow for in vitro microsomal stability and PK profiling.

Protocol B: Blood-Brain Barrier Permeability via PAMPA-BBB

Objective: To validate the CNS penetration hypothesis of the esterified derivative versus the parent diacid.

  • Lipid Coating: Coat the PVDF membrane of a 96-well filter plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane. Causality: PBLE specifically isolates passive transcellular diffusion across BBB-like lipid compositions, excluding active efflux (e.g., P-gp) variables seen in Caco-2 models.

  • Donor/Acceptor Setup: Add the diester (50 µM) to the donor compartment (pH 7.4 buffer). Fill the acceptor compartment with fresh buffer.

  • Incubation & Integrity Check: Incubate for 4 hours at room temperature. Self-Validation: Co-incubate with Lucifer Yellow, a paracellular marker. If Lucifer Yellow is detected in the acceptor well, the lipid membrane is compromised, and the well's data must be discarded.

  • Analysis: Calculate the effective permeability ( Peff​ ). The diester should exhibit Peff​>4.0×10−6 cm/s, classifying it as highly permeable.

Pharmacokinetic Compartmental Modeling

To predict in vivo behavior, the data generated from the above protocols is fed into a multi-compartment pharmacokinetic model. The lipophilic diester rapidly leaves the central compartment (plasma) to enter peripheral tissues (CNS), where esterases convert it into the diacid. The diacid is then slowly released back into the plasma for renal elimination.

PKModel GI GI Tract (Absorption) Plasma Central Compartment (Plasma) GI->Plasma Ka (Absorption Rate) Tissue Peripheral Tissue (Target / CNS) Plasma->Tissue Kpt Urine Excretion (Renal Clearance) Plasma->Urine Kel (Elimination Rate)

Fig 3: Multi-compartment pharmacokinetic model illustrating prodrug distribution and clearance.

Conclusion

Diethyl 2-aminononane-1,9-dioate represents a highly optimized, esterase-sensitive prodrug vehicle. By temporarily masking the polarity of 2-aminononanedioic acid, researchers can achieve superior oral bioavailability and CNS penetration. The rigorous application of self-validating in vitro models (microsomal stability and PAMPA-BBB) is essential for accurately mapping its biphasic hydrolysis and predicting its in vivo efficacy as a targeted neuromodulator or peptide building block.

References

  • PubChem , "Diethyl 2-aminononane-1,9-dioate | C13H25NO4 | CID 6455180", National Center for Biotechnology Information. Available at:[Link]

  • ECHA CHEM , "Diethyl 2-aminononane-1,9-dioate - Substance Identity", European Chemicals Agency. Available at:[Link]

  • Google Patents, "US6271198B1 - Constrained helical peptides and methods of making same".
  • Nature Reviews Drug Discovery , "The expanding role of prodrugs in contemporary drug design and development", Rautio, J., et al. (2018). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Diethyl 2-aminononane-1,9-dioate

Introduction Diethyl 2-aminononane-1,9-dioate is a non-proteinogenic α-amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its bifunctional na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diethyl 2-aminononane-1,9-dioate is a non-proteinogenic α-amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a primary amine and two ester moieties separated by a seven-carbon aliphatic chain, allows for its incorporation into a variety of molecular scaffolds. This structure is particularly relevant in the design of peptide mimics, enzyme inhibitors, and as a linker in targeted drug delivery systems. For instance, the related α-aminosuberic acid (Asu) is a known component of histone deacetylase (HDAC) inhibitors, highlighting the pharmacological relevance of this class of compounds[1][2].

This document provides a comprehensive, step-by-step protocol for the synthesis of Diethyl 2-aminononane-1,9-dioate. The presented methodology is grounded in established organic synthesis principles, ensuring reproducibility and scalability for research and development applications. We will detail a robust synthetic route commencing from diethyl malonate, proceeding through a classical malonic ester synthesis pathway.

Overall Synthetic Scheme

The synthesis of Diethyl 2-aminononane-1,9-dioate can be achieved through a multi-step process involving the nitrosation of diethyl malonate, followed by reduction to form diethyl aminomalonate. The amino group is then protected, and the resulting intermediate is alkylated. Finally, deprotection and esterification yield the target compound.

Synthetic_Workflow A Diethyl Malonate B Diethyl Oximinomalonate A->B NaNO2, Acetic Acid C Diethyl Aminomalonate Hydrochloride B->C H2, Catalyst D Diethyl Acetamidomalonate C->D Acetic Anhydride E Alkylated Intermediate D->E 1. NaOEt 2. Ethyl 7-bromoheptanoate F 2-Aminononanedioic Acid E->F Acid Hydrolysis G Diethyl 2-aminononane-1,9-dioate F->G Ethanol, H+

Caption: Synthetic workflow for Diethyl 2-aminononane-1,9-dioate.

Experimental Protocols

Part 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This part of the synthesis focuses on the introduction of the amino group to the diethyl malonate backbone. The process involves nitrosation to form diethyl oximinomalonate, followed by catalytic hydrogenation to yield diethyl aminomalonate, which is then converted to its more stable hydrochloride salt.

Step 1.1: Nitrosation of Diethyl Malonate

This procedure is adapted from established methods for the nitrosation of active methylene compounds[3].

  • Materials and Reagents:

    • Diethyl malonate (80 g)

    • Ethyl acetate (400 mL)

    • Glacial acetic acid (90 g)

    • Sodium nitrite (69 g)

    • Deionized water (81 g)

  • Procedure:

    • In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine diethyl malonate, ethyl acetate, and glacial acetic acid.

    • Stir the mixture for 30 minutes at room temperature.

    • Cool the flask to 5°C using an ice bath.

    • In a separate beaker, dissolve sodium nitrite in deionized water to prepare the sodium nitrite solution.

    • Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of 2 hours, ensuring the internal temperature is maintained between 0-10°C.

    • After the addition is complete, allow the reaction mixture to warm to 15-25°C and continue stirring for 20 hours.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • The aqueous layer is discarded, and the organic layer containing the diethyl oximinomalonate is carried forward to the next step.

Step 1.2: Catalytic Hydrogenation and Salt Formation

The diethyl oximinomalonate is reduced to diethyl aminomalonate and subsequently converted to its hydrochloride salt for improved stability[3][4][5].

  • Materials and Reagents:

    • Diethyl oximinomalonate (from Step 1.1)

    • Absolute ethanol (240 g)

    • 10% Palladium on charcoal (Pd/C) catalyst (3 g)

    • 35% Hydrogen chloride in ethanol (50 g)

    • Acetone (200 mL)

  • Procedure:

    • Transfer the ethyl acetate solution of diethyl oximinomalonate to a hydrogenation reactor.

    • Remove the ethyl acetate under reduced pressure.

    • Add absolute ethanol and the 10% Pd/C catalyst to the reactor.

    • Seal the reactor and purge the system with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas to 1.0-2.0 MPa.

    • Heat the reaction mixture to 40-50°C and stir for approximately 6 hours, or until hydrogen uptake ceases.

    • Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

    • Transfer the ethanolic solution of diethyl aminomalonate to a 500 mL four-necked flask and cool to 0-5°C with stirring.

    • Add the 35% hydrogen chloride in ethanol dropwise over 1 hour.

    • Continue stirring for an additional hour at 0-5°C.

    • Remove the ethanol by distillation under reduced pressure.

    • To the resulting residue, add acetone and stir for 1 hour, then cool to 5-10°C to induce precipitation.

    • Collect the white solid of diethyl aminomalonate hydrochloride by filtration, wash the filter cake with cold acetone, and dry at 60°C.

Parameter Value
Starting MaterialDiethyl Malonate
Key IntermediateDiethyl Aminomalonate Hydrochloride
Typical Yield88-91%[5]
Melting Point162-163°C[4]
Part 2: Synthesis of Diethyl 2-aminononane-1,9-dioate

Step 2.1: Acetylation of Diethyl Aminomalonate Hydrochloride

The amino group is protected as an acetamide to prevent side reactions during the subsequent alkylation step[6].

  • Materials and Reagents:

    • Diethyl aminomalonate hydrochloride

    • Acetic anhydride

    • Glacial acetic acid

    • Zinc dust

  • Procedure:

    • In a round-bottomed flask, suspend diethyl aminomalonate hydrochloride in glacial acetic acid.

    • Add acetic anhydride to the suspension.

    • With vigorous stirring, add zinc dust in small portions, maintaining the temperature between 40-50°C.

    • After the addition is complete, stir for an additional 30 minutes.

    • Filter the reaction mixture and wash the filter cake with glacial acetic acid.

    • The combined filtrate is concentrated under reduced pressure to yield crude diethyl acetamidomalonate, which can be purified by recrystallization from water.

Step 2.2: Alkylation of Diethyl Acetamidomalonate

This step involves the formation of the carbon backbone of the target molecule through alkylation with a suitable electrophile.

  • Materials and Reagents:

    • Diethyl acetamidomalonate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Ethyl 7-bromoheptanoate

  • Procedure:

    • In a dry, three-necked flask under an inert atmosphere, dissolve diethyl acetamidomalonate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

    • Stir the mixture for 1 hour to ensure complete formation of the enolate.

    • Add ethyl 7-bromoheptanoate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a weak acid.

    • Remove the ethanol under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alkylated product.

Step 2.3: Hydrolysis and Decarboxylation

The protecting group and the malonic ester are removed to form the free amino diacid.

  • Materials and Reagents:

    • Crude alkylated product from Step 2.2

    • 6M Hydrochloric acid

  • Procedure:

    • To the crude alkylated product, add 6M hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature.

    • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • The aqueous layer is concentrated under reduced pressure to yield crude 2-aminononanedioic acid hydrochloride.

Step 2.4: Fischer Esterification

The final step is the esterification of the diacid to yield the target molecule, Diethyl 2-aminononane-1,9-dioate[7].

  • Materials and Reagents:

    • Crude 2-aminononanedioic acid hydrochloride

    • Anhydrous ethanol

    • Anhydrous hydrogen chloride gas or concentrated sulfuric acid

  • Procedure:

    • Suspend the crude 2-aminononanedioic acid hydrochloride in anhydrous ethanol.

    • Cool the mixture in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution for 2 hours, or alternatively, cautiously add concentrated sulfuric acid.

    • Allow the mixture to stir overnight at room temperature.

    • Heat the solution to reflux for 2 hours.

    • Cool the solution to room temperature and concentrate under vacuum.

    • Dissolve the resulting oil in ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with water until the pH is neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Diethyl 2-aminononane-1,9-dioate.

    • The product can be further purified by vacuum distillation or column chromatography.

Parameter Value
Molecular FormulaC13H25NO4[8]
Molecular Weight259.34 g/mol [8]
Boiling Point319.3°C at 760 mmHg[8]
Density1.02 g/cm³[8]

Conclusion

The protocol detailed above provides a comprehensive and reliable pathway for the synthesis of Diethyl 2-aminononane-1,9-dioate. By leveraging classical and well-understood organic reactions, this guide offers researchers and drug development professionals a practical approach to accessing this valuable chemical intermediate. The causality behind each experimental choice is rooted in established principles of organic synthesis, ensuring a high degree of success and reproducibility.

References

  • Molbase. (n.d.). Synthesis of diethyl 2-(3-hydroxyoctylamino)nonanedioate. Retrieved from [Link]

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168514B - Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity.
  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Kadaba, V. N., & An, H. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(5), 5585–5593. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Google Patents. (n.d.). US6284915B2 - Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same.
  • PatSnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride.
  • MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • Harter, A. G., Klapötke, T. M., Riedelsheimer, C., & Stierstorfer, J. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Chemistry – A European Journal, 27(31), 8145-8152. Retrieved from [Link]

  • PubMed. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Retrieved from [Link]

  • Scientific Research Publishing. (2020). DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Strategic Synthesis of Diethyl 2-aminononane-1,9-dioate from Azelaic Acid

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of diethyl 2-aminononane-1,9-dioate, a valuable amino acid derivative, commencing from the readily available dicarboxylic acid, aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of diethyl 2-aminononane-1,9-dioate, a valuable amino acid derivative, commencing from the readily available dicarboxylic acid, azelaic acid. The synthetic strategy is centered around a three-step reaction sequence: a selective mono-α-bromination via the Hell-Volhard-Zelinsky reaction, followed by nucleophilic substitution with ammonia to introduce the α-amino group, and concluding with a Fischer-Speier esterification to yield the target diethyl ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and logical pathway to this important molecule.

Introduction: The Significance of α-Amino Acid Esters

α-Amino esters are a critical class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and other biologically active molecules.[1] Their structural motif, featuring both an amino group and an ester functionality on the same carbon atom, provides a versatile scaffold for further chemical modification. Diethyl 2-aminononane-1,9-dioate, a derivative of the nine-carbon dicarboxylic acid azelaic acid, presents a unique bifunctional structure with potential applications in the development of novel polymers, chelating agents, and as a non-canonical amino acid for incorporation into peptide structures. The strategic synthesis from an inexpensive starting material like azelaic acid is therefore of significant interest.

Synthetic Strategy: A Three-Pronged Approach

The conversion of azelaic acid to diethyl 2-aminononane-1,9-dioate necessitates three key transformations: introduction of the amino group at the α-position to one of the carboxylic acids, and the esterification of both carboxylic acid moieties. A logical and well-established route to achieve this is outlined below:

Step 1: Mono-α-Bromination via Hell-Volhard-Zelinsky Reaction. The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of carboxylic acid chemistry, enabling the selective halogenation of the α-carbon.[2][3][4] By treating azelaic acid with bromine and a catalytic amount of phosphorus tribromide, we can selectively introduce a single bromine atom at the C-2 position to yield 2-bromononane-1,9-dioic acid.

Step 2: Amination of the α-Bromo Acid. The resulting α-bromo acid is an excellent substrate for nucleophilic substitution.[5][6] Reaction with an excess of ammonia will displace the bromide ion, forming the corresponding α-amino acid, 2-aminononane-1,9-dioic acid.

Step 3: Fischer-Speier Diesterification. The final step involves the conversion of both carboxylic acid groups to their corresponding ethyl esters. This is efficiently achieved through the Fischer-Speier esterification, which involves heating the amino acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

Visualizing the Workflow: A DOT Language Representation

Synthesis_Workflow Azelaic_Acid Azelaic Acid Alpha_Bromo_Acid 2-Bromononane-1,9-dioic Acid Azelaic_Acid->Alpha_Bromo_Acid Br2, PBr3 (cat.) Hell-Volhard-Zelinsky Alpha_Amino_Acid 2-Aminononane-1,9-dioic Acid Alpha_Bromo_Acid->Alpha_Amino_Acid Excess NH3 Nucleophilic Substitution Final_Product Diethyl 2-aminononane-1,9-dioate Alpha_Amino_Acid->Final_Product Ethanol, H2SO4 (cat.) Fischer-Speier Esterification

Caption: Synthetic pathway from Azelaic Acid to the target molecule.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azelaic Acid≥98%Sigma-Aldrich
Bromine≥99.5%Sigma-AldrichCaution: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Phosphorus Tribromide≥98%Sigma-AldrichCaution: Reacts violently with water. Handle in a fume hood.
Ammonia28-30% solution in waterSigma-Aldrich
EthanolAnhydrousSigma-Aldrich
Sulfuric Acid98%Sigma-AldrichCaution: Highly corrosive.
Diethyl EtherAnhydrousSigma-Aldrich
Sodium BicarbonateSaturated solution
Sodium SulfateAnhydrous
Hydrochloric AcidConcentrated
Step-by-Step Synthesis

Step 1: Synthesis of 2-Bromononane-1,9-dioic Acid

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place azelaic acid (18.82 g, 0.1 mol).

  • Carefully add phosphorus tribromide (0.9 mL, 0.01 mol) to the flask.

  • Heat the mixture to 80-90 °C in an oil bath.

  • Slowly add bromine (5.1 mL, 0.1 mol) from the dropping funnel over a period of 1 hour. Caution: The reaction is exothermic and releases HBr gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, continue to heat the mixture at 80-90 °C for 12 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water (20 mL) to the reaction mixture to quench any remaining PBr3 and the acyl bromide intermediate. This will hydrolyze the acyl bromide to the carboxylic acid.

  • The crude product will solidify upon cooling. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure 2-bromononane-1,9-dioic acid.

Step 2: Synthesis of 2-Aminononane-1,9-dioic Acid

  • In a sealed pressure vessel, dissolve the 2-bromononane-1,9-dioic acid (26.7 g, 0.1 mol) in an excess of concentrated aqueous ammonia (200 mL).

  • Seal the vessel and heat the mixture at 100 °C for 6 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • The resulting solid is the crude 2-aminononane-1,9-dioic acid. This can be purified by recrystallization from a water/ethanol mixture.

Step 3: Synthesis of Diethyl 2-aminononane-1,9-dioate

  • Suspend the crude 2-aminononane-1,9-dioic acid (20.3 g, 0.1 mol) in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diethyl 2-aminononane-1,9-dioate.

  • The final product can be purified by vacuum distillation.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
2-Bromononane-1,9-dioic AcidC9H15BrO4267.1270-80¹H NMR, ¹³C NMR, IR
2-Aminononane-1,9-dioic AcidC9H17NO4203.2460-70¹H NMR, ¹³C NMR, IR, Mass Spec
Diethyl 2-aminononane-1,9-dioateC13H25NO4259.3475-85¹H NMR, ¹³C NMR, IR, Mass Spec, GC-MS

Expertise & Trustworthiness: Rationale and Self-Validation

  • Rationale for Hell-Volhard-Zelinsky: The HVZ reaction is a classic and reliable method for the α-halogenation of carboxylic acids that possess an α-hydrogen.[7] Its selectivity for the α-position makes it ideal for this synthesis, ensuring the bromine is introduced at the desired C-2 position. The use of a catalytic amount of phosphorus tribromide is sufficient to generate the acyl bromide intermediate, which is the key to the enolization and subsequent bromination.[4]

  • Amination with Excess Ammonia: The use of a large excess of ammonia is crucial to minimize the formation of di- and tri-alkylation byproducts. By ensuring a high concentration of the primary nucleophile (ammonia), the probability of the initially formed α-amino acid acting as a nucleophile is significantly reduced.[5][6]

  • Fischer-Speier Esterification Conditions: This acid-catalyzed esterification is an equilibrium process. The use of a large excess of ethanol as the solvent drives the equilibrium towards the formation of the diethyl ester. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Self-Validating Protocol: Each step of this protocol yields a distinct intermediate that can be isolated and characterized. The purity and identity of the 2-bromononane-1,9-dioic acid and 2-aminononane-1,9-dioic acid can be confirmed by standard analytical techniques (NMR, IR, melting point) before proceeding to the next step. This modular approach ensures that any potential issues can be identified and addressed early in the synthesis, enhancing the overall reliability and success rate of the protocol. The final product's identity and purity should be rigorously confirmed by a combination of NMR, IR, and mass spectrometry, and compared to known literature values or reference spectra.[8][9]

References

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC. Available at: [Link]

  • WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents.
  • Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • A New Strategy for the Construction of α-Amino Acid Esters via Decarboxylation | Organic Letters - ACS Publications. Available at: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PubMed. Available at: [Link]

  • Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity - ACS Publications. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - ResearchGate. Available at: [Link]

  • Diethyl 2-aminononane-1,9-dioate | C13H25NO4 - PubChem. Available at: [Link]

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. Available at: [Link]

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Hell-Volhard-Zelinsky Reaction - SynArchive. Available at: [Link]

  • Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation - OrgoSolver. Available at: [Link]

Sources

Method

Application Note: HPLC Method Development for Diethyl 2-Aminononane-1,9-Dioate Analysis

Introduction & Chemical Profiling Diethyl 2-aminononane-1,9-dioate (CAS 65705-50-2) is an aliphatic amino acid diester with a molecular weight of 259.34 g/mol [1]. As a highly hydrophobic derivative of 2-aminononanedioic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Diethyl 2-aminononane-1,9-dioate (CAS 65705-50-2) is an aliphatic amino acid diester with a molecular weight of 259.34 g/mol [1]. As a highly hydrophobic derivative of 2-aminononanedioic acid, it is frequently utilized as a critical intermediate in the synthesis of complex peptidomimetics, cross-linking agents, and active pharmaceutical ingredients (APIs).

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a unique set of analytical challenges:

  • Optical Invisibility: The molecule consists of a C9 aliphatic backbone, a primary amine, and two ethyl ester moieties. It lacks conjugated π -systems or aromatic rings, rendering standard UV detection (e.g., 254 nm) completely ineffective.

  • Hydrolytic Lability: The two ethyl ester groups are highly susceptible to base-catalyzed saponification (hydrolysis), meaning high-pH environments will rapidly degrade the sample into mono-esters and the free diacid.

  • Stationary Phase Interactions: The free primary amine ( pKa​≈9.0 ) can undergo secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing if the mobile phase pH is not strictly controlled.

Method Development Rationale (The "Why")

To engineer a self-validating and robust analytical method, we must address the lack of a chromophore without compromising the structural integrity of the ester linkages. While Universal Detection (such as Charged Aerosol Detection, CAD) is a viable modern alternative, Pre-Column Derivatization using ortho-phthalaldehyde (OPA) remains the gold standard for primary amines due to its femtomole-level sensitivity and compatibility with ubiquitous HPLC-UV/FLD instrumentation [2].

The Causality of Derivatization Chemistry

OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This instantly provides the molecule with strong UV absorbance at 338 nm and fluorescence emission at 450 nm.

The Critical Compromise: OPA derivatization requires an alkaline environment (pH 9.5) to proceed efficiently, which directly threatens the stability of the ethyl esters. Furthermore, the resulting isoindole derivatives are notoriously unstable at room temperature[2].

The Solution: To synthesize these conflicting requirements into a reliable protocol, the method relies on an automated in-needle derivatization process. The reaction is restricted to exactly 60 seconds inside the autosampler. Upon injection, the sample is immediately introduced to an acidic mobile phase (pH 5.0). This acidic shock instantly quenches the derivatization reaction, stabilizes the isoindole derivative for the duration of the chromatographic run, and protects the ethyl esters from hydrolysis.

Column and Mobile Phase Selection

Due to the high hydrophobicity of the C9 chain and the two ethyl ester groups, the target compound exhibits strong retention. A high-density, end-capped C18 column is selected to minimize silanol interactions. The mobile phase utilizes a 50 mM Sodium Acetate buffer (pH 5.0) to maintain the required acidic environment, paired with Acetonitrile to elute the highly retained hydrophobic derivative.

Experimental Protocols (The "How")

Reagent Preparation
  • Borate Buffer (pH 9.5): Dissolve 1.54 g of Sodium Tetraborate Decahydrate in 100 mL of LC-MS grade water. Adjust the pH to 9.5 using 0.1 M NaOH.

  • OPA Derivatization Reagent: Dissolve 10 mg of ortho-phthalaldehyde in 0.5 mL of Methanol. Add 4.5 mL of the Borate Buffer (pH 9.5). Finally, add 10 µL of 3-mercaptopropionic acid (3-MPA). Note: This reagent is light-sensitive and must be stored in an amber vial. Replace every 48 hours.

  • Mobile Phase A: 50 mM Sodium Acetate in water, adjusted to pH 5.0 with glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Automated In-Needle Derivatization Workflow

Program your HPLC autosampler to execute the following sequence precisely prior to every injection to ensure run-to-run reproducibility:

  • Draw 5.0 µL of OPA Derivatization Reagent.

  • Draw 1.0 µL of the Sample (Diethyl 2-aminononane-1,9-dioate dissolved in Acetonitrile).

  • Mix the drawn volumes in the sample loop/needle by aspirating and dispensing 5 times.

  • Wait exactly 1.0 minute (Reaction Time).

  • Inject the 6.0 µL mixture onto the column.

Data Presentation

Table 1: HPLC Gradient Program and Instrument Parameters
ParameterSpecification
Column C18, 150 mm x 4.6 mm, 3 µm (End-capped)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 338 nm (Optional FLD: Ex 340 nm / Em 450 nm)
Injection Volume 6.0 µL (Total derivatized volume)
Gradient Profile Time (min)
0.0
2.0
12.0
15.0
15.1
20.0
Table 2: Expected System Suitability Parameters
ParameterAcceptance CriteriaRationale
Retention Time (RT) ~9.5 - 10.5 minValidates proper gradient execution and column chemistry.
Tailing Factor ( Tf​ ) 1.5Ensures amine secondary interactions are successfully suppressed by pH 5.0 buffer.
Resolution ( Rs​ ) 2.0Must resolve the diester from any hydrolyzed mono-ester degradants (which elute earlier).
Area % RSD 2.0% (n=6)Confirms the strict timing of the automated derivatization is successfully mitigating isoindole instability.

Visualizations

Workflow A Sample Prep Diethyl 2-aminononane-1,9-dioate B Alkaline Derivatization OPA + 3-MPA (pH 9.5) A->B 1-2 min C Quench & Separate RP-HPLC (pH 5.0) B->C Automated Injection D Optical Detection FLD / UV 338 nm C->D

Fig 1. Automated pre-column derivatization and chromatographic workflow.

DecisionTree Start Target: Diethyl 2-aminononane-1,9-dioate (No Chromophore, Hydrolyzable Esters) Split1 Detection Strategy? Start->Split1 Opt1 Universal Detection (CAD / ELSD) Split1->Opt1 Direct Analysis Opt2 Pre-Column Derivatization (OPA / FMOC) Split1->Opt2 High Sensitivity UV/FLD Risk Risk: Base-Catalyzed Ester Hydrolysis Opt2->Risk Mitigation Mitigation: Strict Timing & Acidic HPLC Buffer (pH 5.0) Risk->Mitigation

Fig 2. Method development decision tree for aliphatic amino acid diesters.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6455180, Diethyl 2-aminononane-1,9-dioate. PubChem. Available at:[Link]

  • Kreuzer, M., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795-804. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of Diethyl 2-aminononane-1,9-dioate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering challenges during the hydrolysis of Diethyl 2-aminononane-1,9-dioate (CAS: 65705...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering challenges during the hydrolysis of Diethyl 2-aminononane-1,9-dioate (CAS: 65705-50-2)[1][2].

Because this compound is a long-chain α -amino dicarboxylic acid diester, its hydrolysis is complicated by differential steric hindrance at the two ester sites, the amphoteric nature of the final zwitterionic product, and the inherent CH-acidity of the α -carbon which risks racemization. This guide synthesizes field-proven methodologies to help you achieve complete, stereoretentive cleavage.

Process Workflow & Decision Matrix

Workflow cluster_0 Hydrolysis Pathways Start Diethyl 2-aminononane-1,9-dioate [M+H]+ 260.3 Basic Mild Basic Hydrolysis (3 eq LiOH, THF/H2O, 4°C) Start->Basic Prevents Racemization Acidic Acidic Hydrolysis (6N HCl, 110°C, 12h) Start->Acidic Complete Cleavage IPC1 Validation (LC-MS) Target: [M+H]+ 204.2 Basic->IPC1 Acidic->IPC1 Workup_B Isoelectric Precipitation (Adjust to pH ~3.2) IPC1->Workup_B Basic Route Workup_A Vacuum Concentration (Co-evaporate w/ Toluene) IPC1->Workup_A Acidic Route Purification Cation-Exchange Resin (Dowex 50WX8, H+ form) Workup_B->Purification Workup_A->Purification Product 2-aminononanedioic acid (Pure Zwitterion / HCl Salt) Purification->Product

Figure 1: Self-validating workflow for the hydrolysis and isolation of 2-aminononanedioic acid.

Troubleshooting & FAQs

Q1: My LC-MS shows a stalled reaction with a mass of 232.3 [M+H]+. Why am I getting incomplete hydrolysis? A1: You are observing the accumulation of the monoester. The two ester groups in Diethyl 2-aminononane-1,9-dioate exist in vastly different steric environments. The ω -ester (at C9) is unhindered and hydrolyzes rapidly. Conversely, the α -ester (at C1) is sterically hindered by the adjacent primary amine. Causality & Fix: If you are using exactly 2.0 equivalents of base, the C9 ester and ambient buffering will consume the reagent before the C1 ester can fully cleave. You must use an excess of base (e.g., 3.0–4.0 eq of LiOH) and ensure the use of a co-solvent like THF to keep the amphiphilic monoester intermediate fully solvated[3][4].

Q2: Polarimetry indicates that my final amino acid is partially racemized. How do I prevent this? A2: α -Amino acid esters exhibit enhanced CH-acidity at the α -carbon[5]. When exposed to strong, uncoordinated bases (like NaOH or KOH), the base can abstract the α -proton, forming an enolate intermediate. This leads to racemization before the sterically hindered C1 ester is cleaved[6]. Causality & Fix: Switch from NaOH to Lithium Hydroxide (LiOH) in a THF/Water mixture at 0–4°C. The lithium ion coordinates with both the free amine and the carbonyl oxygen, directing the hydroxide nucleophile strictly to the carbonyl carbon. This accelerates ester cleavage while suppressing α -deprotonation[3].

Mechanism SM L-Diethyl 2-aminononane-1,9-dioate Enolate Enolate Intermediate (α-proton abstraction) SM->Enolate NaOH / KOH (Strong Base) Hydrolysis Tetrahedral Intermediate (Li+ coordinated) SM->Hydrolysis LiOH / THF (Mild Base) D_Product D-2-aminononanedioic acid (Racemized Impurity) Enolate->D_Product Non-selective reprotonation L_Product L-2-aminononanedioic acid (Configuration Retained) Enolate->L_Product Hydrolysis->L_Product Directed cleavage

Figure 2: Mechanistic divergence between racemization and stereoretentive hydrolysis pathways.

Q3: After basic hydrolysis, I cannot extract the product into organic solvents like Ethyl Acetate. Where is my product? A3: The fully hydrolyzed product is 2-aminononanedioic acid. At neutral or slightly basic pH, it exists as a highly polar zwitterion (or a dicarboxylate salt) and is entirely water-soluble. It will not partition into organic layers. Causality & Fix: You must isolate the product from the aqueous phase. This is done either by carefully adjusting the pH to the compound's isoelectric point (pI 3.2) to induce precipitation, or by passing the aqueous layer through a strong cation-exchange resin (e.g., Dowex 50WX8) to capture the amino acid.

Quantitative Data: Hydrolysis Condition Comparison

ParameterMild Basic Hydrolysis (LiOH)Acidic Hydrolysis (6N HCl)
Reagents LiOH (3–4 eq), THF/H2O (1:1)6N HCl (Aqueous)
Temperature 4°C to 25°C110°C (Reflux)
Reaction Time 4 - 8 Hours12 - 24 Hours
Racemization Risk Very Low (<1%)Low to Moderate (2-5%)[7]
Cleavage Kinetics C9 rapidly, C1 slowlySimultaneous / Complete
Isolation Form Free Zwitterion (pI ~3.2)Hydrochloride Salt
Best Use Case Stereosensitive downstream applicationsRobust, bulk scale-up workflows

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Mild Basic Hydrolysis

Use this protocol when preserving the enantiomeric purity of the α -stereocenter is critical.

  • Initialization: Dissolve 1.0 equivalent of Diethyl 2-aminononane-1,9-dioate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.1 M concentration.

  • Thermal Control: Chill the reaction vessel to 4°C using an ice-water bath.

  • Reagent Addition: Add 3.5 equivalents of LiOH monohydrate portion-wise over 10 minutes. Scientific rationale: The excess base compensates for the slow kinetics of the sterically hindered C1 ester[3].

  • Self-Validation (IPC): After 4 hours of stirring, withdraw a 10 µL aliquot. Quench immediately with 10 µL of 1N HCl and dilute with 100 µL Acetonitrile. Analyze via LC-MS.

    • Pass Criteria: The diester ( m/z 260.3) and monoester ( m/z 232.3) peaks must be entirely absent. The chromatogram should show a single major peak for the fully hydrolyzed zwitterion ( m/z 204.2).

  • Workup: Remove the THF under reduced pressure (rotary evaporation at 30°C).

  • Isolation: Chill the remaining aqueous layer and carefully add 1N HCl dropwise until the pH reaches ~3.2. Collect the precipitated 2-aminononanedioic acid via vacuum filtration and wash with cold ethanol.

Protocol B: Exhaustive Acidic Hydrolysis

Use this protocol for bulk processing where minor hydrolysis-induced racemization (typically 2-5%) is acceptable[7].

  • Initialization: Suspend the diester in 6N aqueous HCl (Use 10 mL of acid per gram of substrate).

  • Reaction: Heat the mixture to 110°C under reflux for 12 to 16 hours. Scientific rationale: The highly acidic environment protonates the amine, turning it into an electron-withdrawing −NH3+​ group, which heavily deactivates the C1 ester. High heat is mandatory to force the cleavage.

  • Self-Validation (IPC): Spot 2 µL of the cooled reaction mixture onto a silica TLC plate. Elute with a highly polar system (e.g., n-butanol : acetic acid : water at 4:1:1). Stain the plate with Ninhydrin and heat.

    • Pass Criteria: A single, baseline-resolved purple spot indicates complete hydrolysis. Any higher Rf​ spots indicate incomplete cleavage.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture to dryness under high vacuum.

  • Purification: To remove residual HCl, resuspend the crude solid in 10 mL of Toluene and evaporate to dryness. Repeat this co-evaporation step three times. Lyophilize from water to yield the pure 2-aminononanedioic acid hydrochloride salt.

References

  • Diethyl 2-aminononane-1,9-dioate | CID 6455180. PubChem. URL: [Link]

  • Racemization and Hydrolysis of Acylated Amino Acid Esters. ProQuest. URL: [Link]

  • Hydrolysis-induced racemization of amino acids. ResearchGate (Springer). URL:[Link]

  • CH-Acidity of amino-acid esters co-ordinated to cobalt(III). Racemization during the formation of peptides. RSC Publishing. URL:[Link]

  • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.Google Patents.
  • PEPT1-mediated prodrug strategy for oral delivery of peramivir. PMC (National Institutes of Health). URL:[Link]

Sources

Optimization

How to prevent degradation of Diethyl 2-aminononane-1,9-dioate during long-term storage

From the Desk of the Senior Application Scientist Diethyl 2-aminononane-1,9-dioate (CAS 65705-50-2) is a highly versatile synthetic intermediate, but its dual functionality—a primary amine and two ethyl esters—creates a...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Diethyl 2-aminononane-1,9-dioate (CAS 65705-50-2) is a highly versatile synthetic intermediate, but its dual functionality—a primary amine and two ethyl esters—creates a perfect storm for rapid autolytic degradation if stored improperly[1]. As an α -amino diester, it possesses built-in nucleophilic and electrophilic centers. This guide deconstructs the chemical causality behind its degradation and provides field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: The Chemical Causality of Degradation (The "Why")

Before troubleshooting, we must understand the chemical vulnerabilities of the molecule. The free base form of Diethyl 2-aminononane-1,9-dioate is inherently unstable due to three competing kinetic pathways:

  • Intermolecular Aminolysis (Oligomerization): The unprotonated α -amine is a potent nucleophile. It readily attacks the sterically accessible esters of adjacent molecules. Because the amine is at the C2 position, bimolecular condensation can lead to the formation of diketopiperazines (DKPs) or linear polyamide oligomers.

  • Autocatalytic Hydrolysis: In the presence of trace moisture, the pendant amine acts as an intramolecular general base, accelerating the hydrolysis of the ester bonds into carboxylic acids. This is a well-documented degradation pathway for poly( β -amino esters) and α -amino esters in aqueous or humid environments[2].

  • N-Oxidation: Prolonged exposure to ambient oxygen and UV light oxidizes the primary amine into reactive hydroxylamines or oximes.

DegradationMechanisms A Diethyl 2-aminononane-1,9-dioate (Free Base) B Diketopiperazine (DKP) & Polyamide Oligomers A->B Intermolecular Aminolysis (High Concentration/RT) C Hydrolysis Products (Mono/Di-carboxylic Acids) A->C Trace Moisture (Autocatalytic) D N-Oxidation Products (Hydroxylamines/Oximes) A->D O2 / Light Exposure (Prolonged Storage)

Fig 1. Primary degradation pathways of Diethyl 2-aminononane-1,9-dioate free base.

Part 2: Troubleshooting FAQs

Q1: My Diethyl 2-aminononane-1,9-dioate sample turned into a viscous gel after a week on the bench. What happened? A: Your sample underwent intermolecular aminolysis. The unprotonated free amine of one molecule attacked the ester of another, forming amide bonds. This spontaneous polymerization increases the molecular weight, turning your liquid/oil into a viscous gel. The Fix: Never store the compound as a free base. Converting the primary amine to a hydrochloride (HCl) salt protonates the nitrogen ( NH3+​ ). This eliminates its lone pair, completely shutting down its nucleophilicity and preventing condensation[3].

Q2: I stored the sample at 4°C, but LC-MS shows new peaks at lower retention times. Why? A: Lower retention times on a reverse-phase LC column indicate increased polarity, which is the hallmark of ester hydrolysis. Condensation inside the vial—often caused by moving the vial in and out of the fridge without letting it warm to room temperature first—introduced trace water. The ethyl ester groups hydrolyzed to form 2-aminononane-1,9-dioic acid. The Fix: Always purge vials with a heavy inert gas (Argon) and use PTFE-lined caps to create an absolute moisture barrier.

Q3: How does the physical state and temperature quantitatively affect its shelf-life? A: Thermodynamic kinetic energy directly dictates the degradation rate. Below is a data summary comparing storage conditions. By altering the physical state (Free Base vs. HCl Salt) and temperature, you can extend the half-life from days to years.

Storage ConditionChemical StateTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradant Observed
Ambient AirFree Base25°C< 48 hoursDiketopiperazine / Oligomers
DesiccatedFree Base4°C1 - 2 weeksHydrolysis products
Argon PurgedHCl Salt25°C> 6 monthsTrace Hydrolysis
Argon PurgedHCl Salt-20°C> 2 yearsNone detected
Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee >99% purity over multi-year storage, you must isolate the compound from nucleophilic attack, moisture, and thermal energy. This protocol is a self-validating system: if the final powder remains free-flowing upon recovery, the stabilization was successful.

StorageWorkflow S1 1. Purify Free Base S2 2. Acidify (1M HCl in Ether) S1->S2 S3 3. Lyophilize (Remove Solvent) S2->S3 S4 4. Purge (Argon Gas) S3->S4 S5 5. Seal (PTFE Amber Vial) S4->S5 S6 6. Store (-20°C to -80°C) S5->S6

Fig 2. Step-by-step stabilization and storage workflow for α-amino diesters.

Step-by-Step Methodology:

  • Salt Conversion: Dissolve the freshly purified Diethyl 2-aminononane-1,9-dioate free base in an anhydrous, non-polar solvent (e.g., diethyl ether or dichloromethane) at 10 mg/mL.

  • Acidification: Dropwise, add 1.0 M HCl in diethyl ether at 0°C under continuous stirring. Monitor the pH of a small aqueous wash aliquot until it reaches 3-4. The HCl salt of the amino diester will precipitate out of the ether solution.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. Subsequently, lyophilize (freeze-dry) the resulting solid for 24 hours at < 50 mTorr to remove all trace moisture and residual solvent.

  • Inert Atmosphere Packaging: Transfer the dry, white powder to an amber glass vial (to prevent UV-induced N-oxidation). Purge the headspace with Argon gas for 30–60 seconds. Scientific Context: Argon is significantly denser than Nitrogen; it effectively sinks to the bottom of the vial, blanketing the solid and displacing O2​ and H2​O .

  • Sealing and Storage: Seal tightly with a PTFE-lined cap (avoid rubber septa, which are permeable to oxygen over time). Wrap the seal with Parafilm and store immediately at -20°C or -80°C.

  • Recovery (Self-Validation): When ready to use the compound, you must allow the sealed vial to warm completely to room temperature (approx. 30 minutes) before opening. Opening a cold vial instantly condenses atmospheric water into the powder, restarting the autocatalytic hydrolysis cascade.

References

1.[1] Title: Diethyl 2-aminononane-1,9-dioate | C13H25NO4 | CID 6455180 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

2.[2] Title: Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA Source: Journal of the American Chemical Society (acs.org) URL: [Link]

3.[3] Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: Molecules (mdpi.com) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Issues for Diethyl 2-aminononane-1,9-dioate Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Diethyl 2-aminononane-1,9-dioate. As a Senior Application Scientist, I have designed this resource to provide you w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Diethyl 2-aminononane-1,9-dioate. As a Senior Application Scientist, I have designed this resource to provide you with both quick solutions to common problems and in-depth, scientifically-grounded troubleshooting strategies. Diethyl 2-aminononane-1,9-dioate, being a derivatized amino acid, possesses both basic (amine) and polar (ester) characteristics, which can present unique challenges in chromatographic separation. This guide will equip you to tackle issues like baseline noise and peak co-elution with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the HPLC analysis of Diethyl 2-aminononane-1,9-dioate.

Q1: My baseline is noisy and drifting upwards. What is the most likely cause?

A1: The most common culprits for a noisy, drifting baseline are issues with the mobile phase or temperature fluctuations.[1][2][3] Specifically, check for:

  • Contaminated or degraded solvents: Using fresh, HPLC-grade solvents is crucial. Some solvents, like trifluoroacetic acid (TFA), can degrade and increase UV absorbance over time.[1][4]

  • Inadequate degassing: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[2][5]

  • Temperature instability: Fluctuations in ambient temperature or an unstable column oven can cause baseline drift.[1][3][4]

Q2: I'm seeing two or more peaks that are not fully separated (co-eluting). What is the first parameter I should adjust?

A2: The most powerful and often simplest parameter to adjust for improving peak resolution is the mobile phase composition.[6][7][8] A small change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact retention and selectivity.[7] For ionizable compounds like Diethyl 2-aminononane-1,9-dioate, adjusting the mobile phase pH is also a highly effective strategy.[7][9][10]

Q3: My peak for Diethyl 2-aminononane-1,9-dioate is tailing. What does this indicate?

A3: Peak tailing for a basic compound like this often points to secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica backbone of the column.[11] This can be addressed by:

  • Adjusting mobile phase pH: Operating at a lower pH (e.g., using a formic acid or phosphoric acid buffer) can protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.[7][10]

  • Using a modern, end-capped column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[11]

Q4: Can my sample preparation contribute to co-elution?

A4: Yes. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion and fronting, which may be mistaken for co-elution.[2][12] Whenever possible, dissolve your sample in the starting mobile phase composition.[12]

Part 2: In-Depth Troubleshooting Guide: Baseline Noise

A stable baseline is the foundation of accurate quantification. This guide provides a systematic approach to diagnosing and resolving baseline instability.

Systematic Diagnosis of Baseline Noise

Baseline noise can be categorized as random (spikes) or periodic (regular waves), and each type points to different potential sources. A drifting baseline is a steady upward or downward trend.[2] Before making significant changes, it's essential to identify the nature of the noise.

Start Observe Baseline Noise Categorize Categorize Noise Type Start->Categorize Random Random Noise (Spikes) Categorize->Random Spikes Periodic Periodic Noise (Waves) Categorize->Periodic Regular Waves Drift Baseline Drift Categorize->Drift Steady Trend Air_Bubbles Air Bubbles in System? Random->Air_Bubbles Pump_Issue Pump Malfunction? Periodic->Pump_Issue Temp_Fluctuation Temperature Fluctuation? Drift->Temp_Fluctuation Detector_Cell Dirty Detector Flow Cell? Air_Bubbles->Detector_Cell No Degas Degas Mobile Phase & Purge System Air_Bubbles->Degas Yes Flush_Cell Flush Flow Cell Detector_Cell->Flush_Cell Yes Mixing_Issue Inadequate Mobile Phase Mixing? Pump_Issue->Mixing_Issue No Check_Valves Check Pump Seals & Check Valves Pump_Issue->Check_Valves Yes Improve_Mixing Pre-mix or Use Larger Mixer Mixing_Issue->Improve_Mixing Yes Mobile_Phase_Issue Mobile Phase Contamination/Degradation? Temp_Fluctuation->Mobile_Phase_Issue No Use_Oven Use Column Oven & Insulate Tubing Temp_Fluctuation->Use_Oven Yes Column_Equilibration Insufficient Column Equilibration? Mobile_Phase_Issue->Column_Equilibration No Prepare_Fresh Prepare Fresh Mobile Phase Mobile_Phase_Issue->Prepare_Fresh Yes Equilibrate_Longer Increase Equilibration Time Column_Equilibration->Equilibrate_Longer Yes

Caption: Troubleshooting workflow for HPLC baseline noise.

Potential Causes and Solutions
1. The Mobile Phase

The quality and preparation of your mobile phase are paramount for a stable baseline.

  • Cause: Contamination, degradation, or use of low-grade solvents.[2][5] Additives like TFA are UV-active and can degrade, causing a rising baseline.[1][4]

    • Solution: Always use HPLC-grade or higher solvents and reagents. Prepare mobile phases fresh daily and filter them through a 0.22 or 0.45 µm filter to remove particulates.[2][5]

  • Cause: Dissolved air. As the mobile phase moves from high to low pressure through the system, dissolved gases can form bubbles, especially in the detector flow cell, causing sharp spikes in the baseline.[2][3][5]

    • Solution: Ensure the mobile phase is adequately degassed. Modern HPLCs have built-in online degassers, but if issues persist, consider helium sparging or sonicating the mobile phase before use.[2][5]

  • Cause: Immiscible solvents or improper mixing. If using a gradient, poor mixing of the mobile phase components can cause periodic noise.[5][13]

    • Solution: Ensure your chosen solvents are miscible in all proportions of your gradient. If the problem persists, try pre-mixing the mobile phase for isocratic runs or check the performance of your system's mixer.[5][13]

2. The HPLC System

Mechanical issues within the HPLC system are a common source of periodic baseline noise.

  • Cause: Pump malfunctions. Worn pump seals or faulty check valves can lead to pressure fluctuations and a pulsating baseline.[1][3][4]

    • Solution: Regularly inspect and replace pump seals as part of your preventive maintenance schedule.[2][5] If check valves are sticking, they can often be cleaned by sonicating in isopropanol, or they may need to be replaced.[1][4]

  • Cause: Leaks. A leak in the system can cause pressure fluctuations and baseline instability.

    • Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector.[14]

3. The Detector

The detector itself can be a source of noise.

  • Cause: Contaminated or air-filled flow cell. Trapped air bubbles or contaminants in the flow cell will cause sharp spikes or a generally noisy baseline.[2][3][5]

    • Solution: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[5] For persistent contamination, a dilute solution of nitric acid (never hydrochloric acid) may be used, but always consult your detector's manual first.[5]

  • Cause: Failing detector lamp. In UV detectors, an aging lamp will have reduced energy output, leading to increased noise and reduced sensitivity.[2][5]

    • Solution: Monitor the lamp's energy output. Most modern systems have a diagnostic test for this. Replace the lamp when its energy falls below the manufacturer's recommended level.[2][5]

Experimental Protocol: System Flushing for Baseline Noise Reduction

This protocol is designed to remove contaminants and air from the HPLC system.

  • Preparation:

    • Remove the column and replace it with a union or a restrictor capillary.

    • Prepare fresh, filtered, and degassed HPLC-grade isopropanol and water.

  • Water Wash:

    • Place all solvent lines into the HPLC-grade water.

    • Purge the pump for 5-10 minutes to ensure all lines are filled with water.

    • Set the pump flow rate to a moderate level (e.g., 2-3 mL/min for a standard system) and flush the entire system for 30 minutes.

  • Isopropanol Wash:

    • Transfer all solvent lines to the isopropanol.

    • Purge the pump again for 5-10 minutes.

    • Flush the system with isopropanol for at least 30 minutes. Isopropanol is effective at removing organic residues and is miscible with most mobile phases.

  • Return to Mobile Phase:

    • Gradually re-introduce your mobile phase. If your mobile phase contains a buffer, it is critical to flush the system with water first to prevent buffer precipitation in the isopropanol.

    • Once the system is flushed with the mobile phase, reinstall the column and allow it to equilibrate until a stable baseline is achieved.

Part 3: In-Depth Troubleshooting Guide: Peak Co-elution

Achieving baseline resolution (Rs > 1.5) is essential for accurate integration and quantification.[15] Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.[12] For Diethyl 2-aminononane-1,9-dioate, co-elution may occur with impurities, degradation products, or other components in the sample matrix. The resolution between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k). The most effective way to resolve co-eluting peaks is often to increase the selectivity.[6]

Strategies for Resolving Co-elution

cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Selection cluster_op Parameter Adjustment Start Co-eluting Peaks Observed Optimize_Mobile_Phase Optimize Mobile Phase (High Impact) Start->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (High Impact) Optimize_Mobile_Phase->Change_Stationary_Phase Resolution Still Inadequate Adjust_pH Adjust pH Optimize_Mobile_Phase->Adjust_pH Ionizable Analyte Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Optimize_Mobile_Phase->Change_Organic Modify_Gradient Modify Gradient Slope Optimize_Mobile_Phase->Modify_Gradient Adjust_Parameters Adjust Other Parameters (Fine-Tuning) Change_Stationary_Phase->Adjust_Parameters Resolution Still Inadequate Different_C18 Try a Different 'Flavor' of C18 Change_Stationary_Phase->Different_C18 Phenyl_Hexyl Switch to Phenyl-Hexyl (π-π interactions) Change_Stationary_Phase->Phenyl_Hexyl HILIC Use HILIC for Polar Analytes Change_Stationary_Phase->HILIC Adjust_Temp Adjust Temperature Adjust_Parameters->Adjust_Temp Adjust_Flow Adjust Flow Rate Adjust_Parameters->Adjust_Flow Resolution_Achieved Baseline Resolution Achieved Adjust_pH->Resolution_Achieved Change_Organic->Resolution_Achieved Modify_Gradient->Resolution_Achieved Different_C18->Resolution_Achieved Phenyl_Hexyl->Resolution_Achieved HILIC->Resolution_Achieved Adjust_Temp->Resolution_Achieved Adjust_Flow->Resolution_Achieved

Caption: Logical workflow for resolving co-eluting peaks.

1. Mobile Phase Optimization
  • pH Adjustment: Since Diethyl 2-aminononane-1,9-dioate has a basic amino group, its retention is highly sensitive to mobile phase pH.[9] A small change in pH can alter the ionization state of the analyte and any ionizable impurities, leading to significant changes in selectivity.[7][10] It is generally recommended to work at a pH at least 1.5-2 units away from the analyte's pKa for robust methods.[16]

  • Organic Modifier: The choice of organic solvent (typically acetonitrile or methanol) can alter selectivity.[7][8] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile has a strong dipole moment.[7] Switching from one to the other can sometimes reverse the elution order of closely eluting peaks.

  • Gradient Optimization: If using a gradient, making the slope shallower in the region where the co-eluting peaks elute will increase the separation between them.[12][15]

2. Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry is the next most powerful step.[6]

  • Column Chemistry: For a polar, basic analyte like Diethyl 2-aminononane-1,9-dioate, several column types could be effective. Standard C18 columns are a good starting point, but if tailing or co-elution persists, consider alternatives.[11][17]

  • Particle Size and Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase efficiency (plate number, N), resulting in sharper peaks and potentially resolving minor co-elutions.[6] However, this will also increase backpressure.[6]

Stationary Phase Primary Interaction Mechanism Best For... Considerations for Diethyl 2-aminononane-1,9-dioate
Standard C18 HydrophobicGeneral-purpose reversed-phaseGood starting point. May show peak tailing due to silanol interactions with the amine group.[11]
Polar-Embedded C18 Hydrophobic & PolarEnhanced retention of polar compounds; compatible with 100% aqueous mobile phasesCan provide alternative selectivity and better peak shape for the amine and ester groups.[11]
Phenyl-Hexyl Hydrophobic & π-πAromatic compoundsMay offer unique selectivity if impurities are aromatic.
HILIC Hydrophilic PartitioningVery polar, water-soluble analytesExcellent option for retaining and separating polar compounds. Requires high organic mobile phase.[17][18]
3. Other Chromatographic Parameters
  • Temperature: Changing the column temperature affects solvent viscosity and mass transfer kinetics, which can alter selectivity.[19][20] Lowering the temperature generally increases retention and can improve resolution, while increasing it can decrease run time.[19]

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, especially for early eluting peaks, but at the cost of longer analysis times.[19][20]

Experimental Protocol: Mobile Phase pH Screening

This protocol provides a systematic way to evaluate the effect of pH on the separation of Diethyl 2-aminononane-1,9-dioate from a co-eluting impurity.

  • Buffer Preparation:

    • Prepare three different 10-50 mM aqueous buffer solutions at different pH values.[10][21] For a basic analyte, a good range to screen would be acidic to near-neutral.

      • pH 3.0: Use a phosphate or formate buffer.[21]

      • pH 5.0: Use an acetate buffer.[21]

      • pH 7.0: Use a phosphate buffer.[21]

    • Ensure the chosen buffer has a pKa within approximately one unit of the target pH for effective buffering.[10][21]

  • Chromatographic Runs:

    • Using the same column and organic modifier (e.g., acetonitrile), perform identical gradient runs with each of the three buffered mobile phases as the aqueous component (Mobile Phase A).

    • A typical scouting gradient could be 5% to 95% acetonitrile over 15-20 minutes.[15]

  • Data Analysis:

    • Compare the chromatograms from the three runs.

    • Observe the change in retention time and, most importantly, the resolution (Rs) between Diethyl 2-aminononane-1,9-dioate and the co-eluting peak at each pH.

    • Select the pH that provides the best resolution for further method optimization.

References

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Pachuta, M., & Kowalska, T. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301.
  • Ascentis. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science.
  • BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Oxford Academic.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Gömöri, Á., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed.
  • BenchChem. (2025). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu....
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?.
  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Regis Technologies. (n.d.). Reversed-phase HPLC Buffers.
  • ResearchGate. (n.d.). Effect of running buffer concentration (A), the buffer pH (B) and separation voltage (C) on the migration time.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography.
  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Agilent Technologies. (2012, December 4). HPLC Method Development.

Sources

Optimization

Technical Support Center: Scale-Up Process Optimization for Diethyl 2-aminononane-1,9-dioate Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of Diethyl 2-aminononane-1,9-dioate. This guide is designed for researchers, chemists, and process...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Diethyl 2-aminononane-1,9-dioate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your production process with scientific rigor.

Synthetic Strategy Overview

The most common and scalable approach for synthesizing Diethyl 2-aminononane-1,9-dioate involves the reductive amination of its corresponding α-keto ester, Diethyl 2-oxononane-1,9-dioate. This method is favored for its efficiency and the general availability of reagents. An alternative, though often more challenging to control for mono-alkylation, is the alkylation of an aminomalonate derivative. This guide will focus primarily on the reductive amination pathway.

Primary Synthetic Pathway: Reductive Amination

The process begins with the formation of an imine intermediate from Diethyl 2-oxononane-1,9-dioate and an ammonia source, which is then reduced in situ to the target primary amine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification Precursor Diethyl Azelate (Diethyl nonanedioate) Keto_Ester Diethyl 2-oxononane-1,9-dioate Precursor->Keto_Ester Acylation/Oxidation (e.g., Claisen Condensation) Imine Keto_Ester->Imine Imine Formation (in situ) Ammonia Ammonia Source (NH₃, NH₄OAc, etc.) Ammonia->Imine Imine Formation (in situ) Reducer Reducing Agent (H₂, NaBH₃CN, etc.) Product Crude Diethyl 2-aminononane-1,9-dioate Reducer->Product Reduction Workup Aqueous Workup & Extraction Product->Workup Acid/Base Extraction Imine->Product Reduction Purified Pure Diethyl 2-aminononane-1,9-dioate Workup->Purified Vacuum Distillation or Column Chromatography

Caption: General workflow for Diethyl 2-aminononane-1,9-dioate synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Category 1: Reaction Execution & Optimization

Question 1: My reductive amination reaction shows low conversion of the starting keto-ester. What are the likely causes and solutions?

Answer: Low conversion is a common issue that typically points to problems with either imine formation or the reduction step.

  • Cause A: Inefficient Imine Formation. The equilibrium between the keto-ester/ammonia and the imine/water may not favor the imine. On a large scale, effective removal of the water byproduct is often impractical.

    • Solution 1: Increase Concentration of Ammonia. Using a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in alcohol) can push the equilibrium towards the imine. For catalytic hydrogenations, using ammonium chloride with gaseous ammonia can also be effective.[1]

    • Solution 2: Use a Lewis Acid Co-catalyst. A catalyst like Ti(Oi-Pr)₄ can be used to facilitate imine formation by coordinating to the carbonyl oxygen, making it more electrophilic. It also acts as a dehydrating agent.[2]

  • Cause B: Inactive Reducing Agent or Catalyst. The chosen reducing agent or catalyst may be inappropriate for the substrate or may have degraded.

    • Solution 1: Verify Reducing Agent. For hydride reductions, ensure the reagent is fresh. Sodium cyanoborohydride (NaBH₃CN) is effective at neutral to slightly acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)₃) is often more reactive and can be used without pH control.[2]

    • Solution 2: Catalyst Deactivation (for Catalytic Hydrogenation). The primary amine product can sometimes poison the catalyst surface (e.g., Pd/C).[1] Ensure the catalyst is handled under an inert atmosphere and consider using a more robust catalyst system. Ruthenium-based catalysts are often highly effective for this transformation.[3]

    • Solution 3: Optimize Reaction Conditions. Increasing hydrogen pressure (for hydrogenation) or temperature can improve reaction rates. However, excessive temperature can lead to side reactions. A systematic optimization (Design of Experiments) is recommended for scale-up.

Question 2: I'm observing a significant amount of Diethyl 2-hydroxynonane-1,9-dioate as a byproduct. How can I prevent this?

Answer: The formation of the corresponding hydroxy-ester is a classic competing reaction where the keto group is reduced directly before amination can occur.[3]

  • Cause: Rate of Reduction > Rate of Imination. This is especially common with powerful reducing agents like sodium borohydride (NaBH₄), which can reduce ketones much faster than imines are formed.[4]

    • Solution 1: Choose a Chemoselective Reducing Agent. The key is to use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are standard choices for this reason, as they are less reactive towards ketones at neutral or acidic pH where imine formation is favored.[5]

    • Solution 2: Two-Step, One-Pot Procedure. Allow the imine to form first before adding the reducing agent. Mix the keto-ester, ammonia source, and solvent and stir for a period (e.g., 1-2 hours, monitored by TLC/LCMS) to allow the imine to form. Then, add the reducing agent. This temporal separation can significantly improve chemoselectivity.

    • Solution 3: pH Control. Imine formation is typically fastest under weakly acidic conditions (pH 4-6). Maintaining the pH in this range can accelerate imination relative to ketone reduction. Using an ammonium salt like ammonium acetate can help buffer the reaction.[3]

Question 3: During scale-up, the reaction is much slower and gives a different impurity profile compared to the lab scale. Why is this happening?

Answer: Scale-up introduces challenges related to mass and heat transfer that are often negligible on the bench.

  • Cause A: Inefficient Mixing. In a large reactor, localized "hot spots" or areas of poor reagent distribution can occur. This can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Optimize Agitation. Ensure the reactor's agitator (impeller type, speed) is appropriate for the reaction volume and viscosity to ensure homogeneity. For heterogeneous reactions (e.g., catalytic hydrogenation), efficient mixing is critical to suspend the catalyst and facilitate gas-liquid transfer.

  • Cause B: Poor Heat Transfer. Reductive aminations are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature rise can accelerate side reactions.

    • Solution 1: Controlled Reagent Addition. Add the reducing agent or other reactive components slowly via an addition funnel or pump to control the rate of heat generation.

    • Solution 2: Efficient Cooling. Ensure the reactor's cooling jacket is operating effectively and set to a temperature that maintains the desired internal reaction temperature.

  • Cause C: Gas Transfer Limitation (for Hydrogenation). The rate of dissolving hydrogen from the headspace into the liquid phase can become the rate-limiting step on scale-up.

    • Solution: Improve Gas Sparging. Use a sparging tube to introduce hydrogen below the liquid surface and ensure high agitation to break up bubbles and maximize the gas-liquid interface.

Category 2: Work-up and Purification

Question 4: I'm struggling with work-up. How do I efficiently separate my product from the unreacted starting materials and ammonium salts?

Answer: The basicity of the amine product is the key to an effective separation via liquid-liquid extraction.

  • Step 1: Quench and Solvent Addition. After the reaction is complete, carefully quench any remaining reducing agent (e.g., with acetone or dropwise addition of water/acid). Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, MTBE) and water.

  • Step 2: Acidic Extraction. The target product is a primary amine and will be protonated and extracted into the aqueous phase under acidic conditions.

    • Protocol: Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt. The unreacted keto-ester and the hydroxy-ester byproduct will remain in the organic layer. Repeat the acid extraction 2-3 times to ensure complete recovery.

  • Step 3: Basification and Re-extraction. Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH, Na₂CO₃) until the pH is basic (pH > 10). This deprotonates the amine, making it soluble in organic solvents again.

    • Protocol: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate) multiple times. The product will now be in the organic layer.

  • Step 4: Final Wash and Dry. Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. This procedure is highly effective for removing non-basic impurities.[6]

Question 5: My final product is not pure enough after extraction. What is the best method for final purification on a large scale?

Answer: For a thermally stable liquid, vacuum distillation is the most effective and scalable purification method. Column chromatography is an alternative but is less cost-effective and more labor-intensive for large quantities.

  • Method 1: Fractional Vacuum Distillation.

    • Rationale: Diethyl 2-aminononane-1,9-dioate has a high boiling point (est. 319.3°C at 760 mmHg), making distillation at atmospheric pressure impossible without decomposition.[7] Distillation under high vacuum significantly lowers the boiling point, allowing for purification.

    • Procedure: Use a fractional distillation setup with a short Vigreux or packed column to efficiently separate the product from any close-boiling impurities. Monitor the head temperature and pressure closely. Collect fractions and analyze for purity by GC or NMR.

  • Method 2: Column Chromatography.

    • Rationale: If the product is thermally sensitive or cannot be separated from a key impurity by distillation, silica gel chromatography is the next option.

    • Procedure: Use a solvent system that provides good separation on a TLC plate (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) added to the mobile phase to prevent the basic amine product from tailing on the acidic silica gel). For scale-up, flash chromatography systems are preferred.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this process?

A1: Safety is paramount. Key considerations include:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, all fittings are secure, and the area is well-ventilated and free of ignition sources. Always purge the reactor with an inert gas (N₂ or Ar) before and after introducing hydrogen.

  • Hydride Reducing Agents: Reagents like NaBH₃CN are toxic. Handle them in a fume hood with appropriate personal protective equipment (PPE). Their quenching can release flammable (and in the case of NaBH₃CN, highly toxic HCN) gas, so quenching should be done slowly and in a controlled manner.

  • Exothermic Reactions: As discussed, the reaction can be exothermic. A scale-up plan must include robust temperature control and a contingency plan for cooling failure.

  • Ammonia: Gaseous ammonia is corrosive and toxic. Solutions should be handled in a well-ventilated area.

Q2: What in-process controls (IPCs) should I use to monitor the reaction?

A2: Regular monitoring is crucial for a successful and reproducible process.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting keto-ester. Staining with potassium permanganate or ninhydrin can help visualize the starting material and product, respectively.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods that provide accurate information on the conversion rate and the formation of byproducts. A small sample can be taken from the reactor, worked up, and analyzed to track the reaction progress precisely.

Q3: Can I use a different synthetic route, for example, based on a malonic ester synthesis?

A3: Yes, an alternative is the alkylation of diethyl aminomalonate (or an N-protected version like diethyl acetamidomalonate) with a 1-halo-7-carboethoxyoctane derivative, followed by deprotection and decarboxylation.[8]

  • Challenges:

    • Dialkylation: A common side product is the dialkylated malonate, which can be difficult to separate.[9] Careful control of stoichiometry and slow addition of the alkylating agent are required to minimize this.[9]

    • Multi-step Process: This route often involves more steps (protection, alkylation, deprotection, decarboxylation) compared to a direct reductive amination.

  • Advantages: This route can be advantageous if the required α-keto ester precursor is difficult to access.

G cluster_0 Troubleshooting Low Yield Start Low Yield or Conversion Observed Check_SM Is Starting Keto-Ester Consumed? (Check by TLC/LCMS) Start->Check_SM Check_Byproduct Is Hydroxy-Ester the Major Byproduct? Check_SM->Check_Byproduct Yes Imine_Issue Problem: Inefficient Imine Formation - Increase [Ammonia] - Add Ti(OiPr)₄ - Adjust pH to 4-6 Check_SM->Imine_Issue No Catalyst_Issue Problem: Inactive Catalyst/Reducer - Use fresh reducing agent - Check catalyst for poisoning - Increase H₂ pressure/temp Check_Byproduct->Catalyst_Issue No Reducer_Issue Problem: Premature Reduction - Switch to NaBH₃CN or NaBH(OAc)₃ - Allow imine to form before adding reducer Check_Byproduct->Reducer_Issue Yes Imine_Issue->Catalyst_Issue

Caption: Decision tree for troubleshooting low yield in reductive amination.

Protocols & Data

Protocol: Reductive Amination using NaBH₃CN

Warning: This reaction should be performed in a well-ventilated fume hood. Sodium cyanoborohydride is toxic and can release HCN gas upon contact with strong acid.

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Diethyl 2-oxononane-1,9-dioate (1.0 eq) and methanol (5-10 volumes).

  • Ammonia Source: Add ammonium acetate (5-10 eq) to the solution and stir until dissolved.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by taking a sample for TLC or LC-MS analysis.

  • Reduction: Once imine formation is significant, slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Stir the reaction at room temperature overnight or until the reaction is complete as judged by LC-MS.

  • Work-up:

    • Slowly pour the reaction mixture into water and adjust the pH to ~7 with dilute HCl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers and perform the acid/base extraction as described in Question 4 to isolate the crude amine product.

  • Purification: Purify the crude product by fractional vacuum distillation.

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical ConditionsProsCons
H₂ / Catalyst (Pd/C, PtO₂, Ru) 50-500 psi H₂, MeOH/EtOH, NH₃ or NH₄OAc- High atom economy- Scalable- Can be stereoselective with chiral catalysts[1]- Requires specialized pressure equipment- Catalyst can be pyrophoric and susceptible to poisoning[1]- Potential for over-reduction
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 4-7- Good chemoselectivity for imine vs. ketone[5]- Mild conditions- Toxic (releases HCN in strong acid)[5]- Stoichiometric waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, often with AcOH- More reactive than NaBH₃CN- Does not require pH control- Good chemoselectivity[2]- Moisture sensitive- Stoichiometric waste
Ammonium Formate (Transfer Hydrogenation) Pd/C, MeOH, reflux- Avoids use of high-pressure H₂ gas- Requires elevated temperatures- Can have variable yields

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett.
  • Amine synthesis by reductive amination (reductive alkyl
  • Common side products in the alkylation of diethyl malon
  • Hitchhiker's guide to reductive amin
  • Application Note – Reductive Amin
  • Amino acids can be prepared by reaction of alkyl halides with diethyl acetamidomalon
  • Diethyl 2-aminononane-1,9-dio
  • Technical Support Center: Purification of Products from Diethyl Malon

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Spectroscopy: Reference Spectral Data and Structural Verification of Diethyl 2-aminononane-1,9-dioate

Executive Summary In modern drug development and synthetic chemistry, the rapid and accurate structural verification of complex intermediates is paramount. Diethyl 2-aminononane-1,9-dioate (PubChem CID: 6455180) is a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the rapid and accurate structural verification of complex intermediates is paramount. Diethyl 2-aminononane-1,9-dioate (PubChem CID: 6455180) is a versatile diester intermediate characterized by a nine-carbon aliphatic backbone, a primary amine, and two terminal ethyl ester groups. This guide provides an objective comparison between traditional High-Field NMR (600 MHz) and modern Benchtop NMR (60 MHz) platforms for the structural validation and purity assessment of this compound, complete with reference spectral data and self-validating experimental protocols.

Platform Comparison: High-Field vs. Benchtop NMR

When evaluating analytical platforms for pharmaceutical intermediates, the choice between high-field and benchtop NMR hinges on the balance between spectral resolution and operational efficiency.

  • High-Field NMR (600 MHz): Operates with superconducting magnets, providing superior chemical shift dispersion. Because the chemical shift scale (ppm) is relative to the Larmor frequency, a 600 MHz magnet spreads the signals over 600 Hz per 1 ppm. This allows for the baseline resolution of the structurally similar C1 and C9 ethyl ester groups.

  • Benchtop NMR (60 MHz): Utilizes small permanent magnets, offering operational simplicity, portability, and reduced maintenance costs without the need for cryogens [[1]]([Link]). However, at 60 MHz, the same 1 ppm window covers only 60 Hz. Because scalar coupling constants ( J -couplings, typically ~7.1 Hz for ethyl groups) are independent of the magnetic field, the fixed width of the multiplets causes severe spectral overlap at lower frequencies .

Despite the reduced dispersion, modern benchtop NMR systems—especially when combined with Quantum Mechanical Modelling (QMM) or rigorous quantitative NMR (qNMR) protocols—can achieve quantitative accuracy comparable to traditional gold-standard techniques like HPLC-UV [[2]]([Link]).

Table 1: Platform Performance Comparison
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)
Resolution (Hz/ppm) 600 Hz / ppm60 Hz / ppm
Signal Overlap Minimal; distinct C1/C9 ester signalsHigh; C1/C9 ester signals merge
Sensitivity (LOD) < 100 µmol/L~ 1 mmol/L
Primary Application De novo structural elucidationRoutine QA/QC, qNMR, process monitoring
Operational Cost High (Cryogens, dedicated facility)Low (Cryogen-free, fume hood compatible)

Reference Spectral Data

The following tables summarize the predicted high-resolution 1 H and 13 C NMR spectral data for Diethyl 2-aminononane-1,9-dioate, providing a baseline for structural verification.

Table 2: 1 H NMR Reference Data (600 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment
C1-OCH 2​ CH 3​ 4.19q7.12HEster methylene ( α to amine)
C9-OCH 2​ CH 3​ 4.12q7.12HEster methylene (terminal)
C2 3.42dd7.8, 5.21HMethine ( α to amine)
C8 2.28t7.52HMethylene ( α to C9 carbonyl)
C3 1.70m-2HMethylene ( β to amine)
C7 1.61m-2HMethylene ( β to C9 carbonyl)
NH 2​ 1.50br s-2HPrimary amine protons
C4, C5, C6 1.35m-6HAliphatic chain envelope
C1-OCH 2​ CH 3​ 1.27t7.13HEster methyl ( α to amine)
C9-OCH 2​ CH 3​ 1.25t7.13HEster methyl (terminal)
Table 3: 13 C NMR Reference Data (150 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Assignment
C1 / C9 176.2 / 173.9Carbonyl ( α to amine) / Carbonyl (terminal)
C1-OCH 2​ / C9-OCH 2​ 61.1 / 60.2Ester methylenes
C2 54.6Methine ( α to amine)
C3 / C8 34.8 / 34.3Methylene ( β to amine) / Methylene ( α to C9)
C4, C5, C6 29.1, 29.0, 28.9Aliphatic chain carbons
C7 25.4Methylene ( β to C9 carbonyl)
C1-CH 3​ / C9-CH 3​ 14.3 / 14.2Ester methyls

Experimental Protocols: Self-Validating qNMR System

To ensure trustworthiness and reproducibility, the following quantitative NMR (qNMR) protocol is designed as a self-validating system to determine the absolute purity of Diethyl 2-aminononane-1,9-dioate, regardless of the platform used.

Step 1: Gravimetric Sample Preparation

  • Using a calibrated analytical balance (0.01 mg precision), weigh exactly 15.00 mg of the Diethyl 2-aminononane-1,9-dioate sample.

  • Weigh exactly 5.00 mg of Maleic acid (TraceCERT® or equivalent, >99.9% purity) to serve as the internal calibrant.

  • Co-dissolve both solids in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.

Step 2: Data Acquisition Parameters

  • Pulse Program: Standard 1D 1 H with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 15 seconds .

  • Number of Scans (NS): 16 scans for 600 MHz; 128 scans for 60 MHz (to compensate for lower intrinsic sensitivity).

  • Acquisition Time (AQ): ≥3.0 seconds to ensure adequate digital resolution.

Step 3: Spectral Processing & Integration

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

  • Fourier transform, followed by rigorous manual phase correction (zero- and first-order).

  • Apply a Whittaker smoother or polynomial baseline correction.

  • Integrate the Maleic acid singlet at 6.26 ppm (calibrant, 2H) and the analyte's C2 methine doublet of doublets at 3.42 ppm (analyte, 1H).

Mechanistic Insights: Causality in Experimental Choices

As an Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than just following a recipe.

  • Causality of the D1 Delay: The 15-second relaxation delay is not arbitrary. For quantitative integration, the delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the mixture. If D1 is too short, protons will not fully return to thermal equilibrium between scans. This leads to signal saturation, artificially lowering the integral values and resulting in an inaccurate purity calculation.

  • Causality of Internal Standard Selection: Maleic acid is chosen specifically because it produces a sharp, isolated singlet at 6.26 ppm. The entire region from 5.0 to 8.0 ppm is completely devoid of signals from Diethyl 2-aminononane-1,9-dioate. This prevents any integration overlap—a critical self-validating feature when using Benchtop NMR, where peak bases are inherently broader due to lower field dispersion .

Mandatory Visualization: Analytical Workflow

NMR_Workflow Start Diethyl 2-aminononane-1,9-dioate Sample Preparation (CDCl3) Split Analytical Platform Selection Start->Split Benchtop Benchtop NMR (60 MHz) Routine QA/QC & Purity Split->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Split->HighField DataBench Data: Overlapping Multiplets (Aliphatic C3-C7 merged) Benchtop->DataBench DataHigh Data: High Resolution (Distinct C1/C9 Ethyl Esters) HighField->DataHigh Analysis Spectral Processing & Integration (qNMR against Internal Standard) DataBench->Analysis DataHigh->Analysis Validation Structural & Purity Validation Analysis->Validation

Workflow comparing Benchtop and High-Field NMR platforms for structural validation.

Conclusion

While High-Field NMR remains the undisputed gold standard for de novo structural elucidation—effortlessly resolving the subtle electronic differences between the C1 and C9 ester groups of Diethyl 2-aminononane-1,9-dioate—Benchtop NMR has evolved into a highly capable alternative. By understanding the physical limitations of chemical shift dispersion and compensating with rigorous, self-validating qNMR protocols, researchers can confidently utilize benchtop systems for routine QA/QC, purity assessments, and process monitoring in drug development.

References

  • PubChem. "Diethyl 2-aminononane-1,9-dioate | C13H25NO4 | CID 6455180". National Institutes of Health. [Link]

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy". Magnetochemistry (MDPI).[Link]

  • Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments.[Link]

  • Verma, S., Bogun, B., Robinson, J. A., & Holland, D. J. (2025). "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures". Magnetic Resonance in Chemistry. [Link]

Sources

Comparative

FTIR Spectroscopy Validation of Diethyl 2-aminononane-1,9-dioate Synthesis: A Comparative Guide

As drug development and lipid nanoparticle (LNP) research increasingly rely on functionalized amino acid derivatives, the precise structural validation of intermediates like diethyl 2-aminononane-1,9-dioate becomes criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and lipid nanoparticle (LNP) research increasingly rely on functionalized amino acid derivatives, the precise structural validation of intermediates like diethyl 2-aminononane-1,9-dioate becomes critical. Synthesized via the Fischer esterification of 2-aminononanedioic acid with ethanol, this molecule features a delicate balance of functional groups: two terminal ethyl esters and a primary alpha-amine.

This guide provides a rigorous comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy modalities for validating this synthesis. Rather than merely listing operational steps, we will deconstruct the mechanistic causality behind the spectral shifts and establish self-validating analytical protocols to ensure absolute data integrity.

Mechanistic Causality of Spectral Shifts

To validate the synthesis of diethyl 2-aminononane-1,9-dioate, we must track the transformation of the highly hydrogen-bonded carboxylic acid dimer into an aliphatic ester, while ensuring the primary amine remains unreacted.

The causality behind the expected FTIR shifts is rooted in the electronic environment of the functional groups:

  • Carboxylic Acid to Ester Transition: In the reactant (2-aminononanedioic acid), the hydroxyl (-OH) group of the carboxylic acid forms strong intermolecular hydrogen bonds, resulting in a distinctly broad absorption band between 3000–2500 cm⁻¹. Upon esterification, this hydroxyl group is replaced by an ethoxy group (-OCH₂CH₃). The disappearance of the broad O-H stretch is the primary indicator of a complete reaction. Furthermore, the inductive electron-withdrawing effect of the ethoxy oxygen strengthens the carbonyl (C=O) double bond compared to the hydroxyl group, shifting the C=O stretching frequency from ~1710 cm⁻¹ in the acid to a higher frequency of 1735–1750 cm⁻¹ in the ester[1].

  • Amine Preservation: A critical quality attribute of this synthesis is preventing the primary amine from undergoing unintended side reactions (such as amidation). A primary amine exhibits two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region[2]. In the reactant, these peaks are often obscured by the massive carboxylic O-H stretch. In the pure diethyl ester product, these two sharp N-H spikes must be clearly resolved, proving the amine remains intact.

Comparative Analysis of Validation Modalities

While FTIR is the gold standard for functional group verification, the choice of sampling accessory dictates the reliability of the data. For diethyl 2-aminononane-1,9-dioate—which typically presents as a viscous heavy oil or low-melting solid at room temperature—we compare Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR and Proton Nuclear Magnetic Resonance (¹H-NMR).

Feature / ModalityATR-FTIRTransmission FTIR (Liquid Cell/NaCl)¹H-NMR Spectroscopy
Primary Use Case Rapid QC, surface-level functional group verification.High-precision bulk quantitation, trace impurity detection.Definitive structural elucidation and atomic connectivity.
Sample Preparation None. Sample is applied directly to the crystal[3].High. Requires precise loading into fixed-pathlength cells or NaCl plates.High. Requires deuterated solvents (e.g., CDCl₃) and filtration.
Pathlength Control Dependent on wavelength and crystal refractive index (penetration ~1–5 µm)[4].Strictly defined by the spacer in the liquid cell (e.g., 0.1 mm).N/A (Concentration dependent).
Water Interference Low. Minimal penetration depth reduces atmospheric/solvent water noise[4].High. Highly sensitive to trace moisture in the sample or environment.Low (if using anhydrous deuterated solvents).
Throughput & Cost High throughput, negligible consumable cost.Medium throughput, requires expensive, fragile optical windows.Low throughput, high instrument and solvent costs.

Strategic Verdict: For routine synthesis validation of diethyl 2-aminononane-1,9-dioate,[3]. It eliminates the pathlength variability and leakage issues common with transmission liquid cells while providing immediate confirmation of the esterification[4].

Validation Workflow Visualization

The following diagram maps the logical progression from synthesis through comparative validation, highlighting the decision gates for analytical testing.

G Syn Synthesis Reaction 2-aminononanedioic acid + EtOH + H⁺ Pur Product Isolation (Diethyl 2-aminononane-1,9-dioate) Syn->Pur Val Validation Modality Selection Pur->Val ATR ATR-FTIR (Surface-level, Rapid QC) Val->ATR Viscous Liquid State Trans Transmission FTIR (Bulk Analysis, Defined Path) Val->Trans High Precision Quantitation Data Spectral Confirmation Ester C=O: 1735-1750 cm⁻¹ Amine N-H: 3300-3500 cm⁻¹ ATR->Data Trans->Data

Fig 1: Comparative validation workflow for diethyl 2-aminononane-1,9-dioate synthesis.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy. The following ATR-FTIR methodology is designed as a closed, self-validating loop.

Protocol A: ATR-FTIR Analysis (Recommended)

Instrument Setup: FTIR spectrometer equipped with a single-reflection Diamond ATR accessory. Resolution: 4 cm⁻¹, Scans: 32.

  • System Suitability Verification (Positive Control): Before analyzing the batch, scan a traceable polystyrene standard. Verify that the characteristic aromatic C-H stretch occurs exactly at 3026 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures the laser interferometer is correctly calibrated.

  • Background Acquisition (The Null Hypothesis): Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum. Causality: This step profiles the ambient atmospheric conditions (CO₂ and water vapor) and validates that the crystal is free of organic contaminants.

  • Sample Application: Using a glass Pasteur pipette, apply 1–2 drops of the purified diethyl 2-aminononane-1,9-dioate directly onto the center of the diamond crystal. Ensure complete coverage of the sensor area without introducing air bubbles.

  • Spectral Acquisition: Execute the scan (32 co-added scans). The software will automatically ratio the sample single-beam spectrum against the background to produce the final absorbance spectrum.

  • Carryover Elimination (Negative Control): Wipe the sample off with a lint-free tissue. Clean the crystal thoroughly with isopropanol. Run a subsequent "dummy" scan. Causality: If the spectrum is a flat line, you have validated that no cross-contamination will affect the next batch.

Protocol B: Transmission FTIR (Liquid Cell)

Use only if precise molar absorptivity calculations are required.

  • Cell Assembly: Assemble a demountable liquid cell using two pristine NaCl windows separated by a 0.05 mm Teflon spacer.

  • Background: Place the empty, assembled cell into the beam path and collect the background spectrum.

  • Loading: Inject the liquid diethyl 2-aminononane-1,9-dioate into the lower port of the cell using a Luer-lock syringe until the liquid reaches the top port. Critical: Cap the ports immediately to prevent moisture ingress, as NaCl windows will fog and degrade upon contact with water.

  • Acquisition & Cleaning: Scan the sample. Flush the cell immediately with dry methylene chloride (CH₂Cl₂) followed by hexanes, then dry with a gentle stream of nitrogen.

Quantitative Spectral Benchmarks

Compare your acquired spectra against these established functional group frequencies to validate the success of the esterification.

Molecular FeatureReactant: 2-aminononanedioic acidProduct: Diethyl 2-aminononane-1,9-dioateDiagnostic Causality
O-H Stretch 3000–2500 cm⁻¹ (Massive, broad)Absent Esterification consumes the hydroxyl group, breaking the hydrogen-bonded dimer network.
C=O Stretch ~1710 cm⁻¹1750–1735 cm⁻¹ Inductive electron withdrawal by the ethoxy oxygen strengthens the C=O bond, shifting the frequency higher[1].
N-H Stretch 3300–3500 cm⁻¹ (Often obscured)3500–3300 cm⁻¹ (Two sharp bands)Primary amine remains intact; removal of the broad O-H allows clear resolution of symmetric/asymmetric N-H stretching[2].
C-O Stretch ~1210–1320 cm⁻¹1300–1000 cm⁻¹ (Strong)Formation of the new ester C-O-C linkage introduces strong, distinct stretching vibrations[1].

References

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at: [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review." JAPS. Available at: [Link]

  • University of California, Los Angeles (UCLA). "IR Absorption Table." UCLA Chemistry. Available at: [Link]

Sources

Validation

Enantiomeric Purity Validation of Chiral Diethyl 2-aminononane-1,9-dioate: A Comparative Methodological Guide

Diethyl 2-aminononane-1,9-dioate (CAS: 65705-50-2) is a highly versatile chiral α-amino acid diester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethyl 2-aminononane-1,9-dioate (CAS: 65705-50-2) is a highly versatile chiral α-amino acid diester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Because biological systems exhibit profound chiral recognition, the pharmacological efficacy and safety of downstream APIs depend heavily on the stereochemical integrity of their precursors. Consequently, validating the enantiomeric excess (%ee) of this intermediate is a mandatory quality control attribute[3].

This guide objectively compares the primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)—to establish a robust, self-validating framework for assessing the chiral purity of Diethyl 2-aminononane-1,9-dioate.

Analytical Decision Framework

The selection of an analytical method depends on the required sensitivity, the thermal stability of the analyte, and the availability of specialized chiral stationary phases (CSPs).

G Start Diethyl 2-aminononane-1,9-dioate (Chiral Analyte) Decision Select Analytical Modality Start->Decision Prep_HPLC Direct Dissolution (Hexane/IPA) Decision->Prep_HPLC Primary Method Prep_GC N-Acylation (TFAA Derivatization) Decision->Prep_GC High Sensitivity Prep_NMR Addition of Eu(hfc)3 in CDCl3 Decision->Prep_NMR Rapid Screen HPLC Chiral HPLC (Polysaccharide CSP) Analysis Chromatographic/Spectral Resolution (Rs > 1.5) HPLC->Analysis GC Chiral GC-MS (Cyclodextrin CSP) GC->Analysis NMR 1H-NMR (Chiral Shift Reagent) NMR->Analysis Prep_HPLC->HPLC Prep_GC->GC Prep_NMR->NMR Validation Calculate %ee & System Suitability Analysis->Validation

Analytical workflow for enantiomeric purity validation of chiral amino acid diesters.

Method 1: Chiral HPLC (The Gold Standard)

Chiral HPLC is the pharmaceutical industry's workhorse for enantiomeric purity due to its ability to analyze intact molecules without the risk of derivatization-induced artifacts[3][4].

Causality & Mechanistic Rationale

For α-amino acid esters like Diethyl 2-aminononane-1,9-dioate, polysaccharide-based chiral stationary phases (CSPs)—specifically amylose tris(3,5-dimethylphenylcarbamate)—offer superior enantioselectivity[5]. The chiral discrimination is driven by a precise three-point interaction model: hydrogen bonding between the analyte's ester/amine groups and the CSP's carbamate linkages, dipole-dipole interactions, and steric inclusion within the helical chiral cavity of the amylose backbone[5].

A normal-phase eluent (e.g., Hexane/Isopropanol) is utilized because the non-polar hexane drives the aliphatic carbon chain into the chiral cavities. The polar isopropanol modifier competes for hydrogen bonding sites, preventing excessive retention. Crucially, a basic additive like diethylamine (DEA) is required to suppress non-specific ionic interactions between the primary amine and residual silanols on the silica support, which would otherwise cause severe peak tailing.

Self-Validating Protocol

A scientifically rigorous chiral assay must prove its own efficacy prior to sample analysis[3].

  • System Suitability (Racemate): Inject a racemic standard of the diester. The system is only validated if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 (baseline separation).

  • Sensitivity Check (LOQ): Inject the undesired enantiomer at 0.1% of the nominal sample concentration. The Signal-to-Noise (S/N) ratio must be ≥10 to ensure trace impurities will not be missed.

  • Blank Injection: Run the mobile phase to confirm the absence of carryover that could artificially inflate the minor enantiomer's peak area.

Step-by-Step Methodology
  • Column: Chiralpak IA or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at an isothermal column temperature of 25°C.

  • Detection: UV at 210 nm (Diethyl 2-aminononane-1,9-dioate lacks a strong chromophore, necessitating low-wavelength UV detection).

  • Sample Preparation: Dissolve 1.0 mg/mL of the analyte directly in the mobile phase to prevent solvent-shock band broadening.

Method 2: Chiral GC-MS (The High-Resolution Alternative)

While HPLC is non-destructive, Chiral GC-MS provides unparalleled theoretical plate counts and sensitivity, making it ideal for trace-level impurity profiling[6][7].

Causality & Mechanistic Rationale

Gas chromatography requires analytes to be highly volatile and thermally stable. Free primary amines and esters interact strongly with active sites in the GC inlet, causing tailing. More critically, high injector temperatures can induce thermal racemization at the labile α-chiral center of the amino acid[7].

Therefore, pre-column derivatization via N-acylation (e.g., using Trifluoroacetic anhydride, TFAA) is mandatory[7]. This reaction replaces the polar N-H bonds with electron-withdrawing trifluoroacetyl groups, which dramatically increases volatility, neutralizes polarity, and sterically locks the chiral center against thermal degradation. Separation is then achieved on a Chirasil-L-Val or cyclodextrin-based capillary column[7].

Self-Validating Protocol
  • Derivatization Blank: Run a reagent-only blank to ensure no co-eluting artifacts mimic the minor enantiomer.

  • Racemization Check: Derivatize and inject a known enantiopure standard (e.g., 99.9% ee). If the opposite enantiomer appears at >0.1% , the derivatization conditions (time/temperature) are inducing racemization and must be optimized[7].

Step-by-Step Methodology
  • Derivatization: Dissolve 2 mg of Diethyl 2-aminononane-1,9-dioate in 500 µL anhydrous dichloromethane. Add 100 µL TFAA. Incubate at 60°C for 20 minutes. Evaporate under a gentle stream of nitrogen and reconstitute in 1 mL hexane.

  • Column: Chirasil-L-Val or β -DEX 225 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Temperature Program: 100°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min).

  • Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode, targeting specific fragment ions for the derivatized ester.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the representative performance metrics of these techniques when applied to chiral α-amino acid diesters.

Analytical MetricChiral HPLC (Polysaccharide CSP)Chiral GC-MS (Cyclodextrin/Valine CSP)1H-NMR (Chiral Shift Reagent)
Resolution ( Rs​ ) 1.8 – 2.5 (Baseline)2.5 – 3.5 (High Baseline)N/A (Spectral splitting, often overlapping)
Limit of Quantitation ~0.05% – 0.1%~0.01% – 0.05%~2.0% – 5.0%
Run Time 15 – 25 minutes25 – 40 minutes< 5 minutes (Data acquisition)
Sample Preparation Direct dissolution (Simple)N-acylation derivatization (Complex)Addition of Eu(hfc)3 in CDCl3 (Moderate)
Risk of Racemization None (Ambient temperature)Moderate (Requires strict thermal control)None (Ambient temperature)
Primary Use Case Routine lot-release & stabilityTrace impurity profiling & orthogonal checkRapid, qualitative screening

Conclusion

For the routine enantiomeric purity validation of Diethyl 2-aminononane-1,9-dioate, Chiral HPLC using a polysaccharide-based CSP remains the most robust and reliable choice. It provides excellent resolution without the risk of derivatization-induced racemization[3][4]. Chiral GC-MS serves as a powerful orthogonal technique when extreme sensitivity is required, provided the derivatization protocol is rigorously validated[7]. NMR with chiral shift reagents should be reserved for rapid, qualitative screening early in the synthetic development process.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available at:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI). Available at:[Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B (via ResearchGate). Available at:[Link]

  • Diethyl 2-aminononane-1,9-dioate | C13H25NO4 (CID 6455180). PubChem, National Institutes of Health. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC-UV Method Validation for Diethyl 2-aminononane-1,9-dioate Quantification

Introduction: The Analytical Challenge of Amino Acid Esters In pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Amino Acid Esters

In pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Diethyl 2-aminononane-1,9-dioate, an amino acid ester derivative, presents a common analytical challenge. Such molecules often lack a strong native chromophore, making sensitive UV detection difficult. Furthermore, their potential for hydrolysis and interaction with matrix components demands a robust and well-characterized analytical method.

This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Diethyl 2-aminononane-1,9-dioate. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, potential pitfalls, and the interpretation of data, all grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Why HPLC-UV? A Deliberate Choice

While more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, the choice of HPLC-UV is often a strategic one for routine quality control (QC) environments.

  • Robustness and Reliability: HPLC-UV systems are the workhorses of the pharmaceutical industry, known for their durability and consistent performance over time.

  • Cost-Effectiveness: Both initial investment and operational costs are significantly lower compared to mass spectrometry-based methods.

  • Simplicity and Accessibility: The technique is straightforward, making it easier to train analysts and transfer the method between laboratories.

The primary limitation for a compound like Diethyl 2-aminononane-1,9-dioate is its likely weak UV absorbance. This method assumes the molecule possesses sufficient absorbance in the low UV range (e.g., 200-220 nm), where the carboxyl group may absorb.[4] If sensitivity proves insufficient, a pre-column derivatization step using a UV-active agent (e.g., NBD-Cl) would be the logical next step in method development, though this guide will focus on validating the direct, non-derivatized approach.[5]

The Validation Workflow: A Structured Approach

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[2] Our approach follows a logical progression, beginning with ensuring the system is fit for use and then rigorously testing each performance characteristic.

Validation_Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization SST System Suitability Testing (SST) (Pre-run Check) Specificity Specificity & Selectivity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Reliability) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: The HPLC-UV Method Validation Workflow.

Part 1: System Suitability Testing (SST)

Expertise & Experience: Before any validation data is collected, we must first prove that the analytical system (the HPLC instrument, column, and mobile phase) is performing correctly on the day of analysis.[6][7] This is not method validation; it is a mandatory pre-run check to ensure the validity of the data you are about to generate.[7]

Experimental Protocol:

  • Prepare a standard solution of Diethyl 2-aminononane-1,9-dioate at a concentration of 100% of the target assay concentration.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key performance parameters from the resulting chromatograms.

Data Presentation & Acceptance Criteria:

ParameterPurposeAcceptance CriteriaExample Result
Peak Area %RSD Measures injection precision.≤ 1.0%0.45%
Retention Time %RSD Indicates pumping consistency.≤ 1.0%0.15%
Tailing Factor (T) Measures peak symmetry.0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) Indicates column efficiency.> 20005500

Trustworthiness: If SST fails, the system is not suitable for use. All subsequent data would be invalid. The cause of the failure (e.g., pump seal leak, degraded column, air in the mobile phase) must be investigated and rectified before proceeding.[8]

Part 2: Core Validation Parameters

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] For a stability-indicating method, this is the most critical parameter. We must prove that we can quantify the parent compound without interference from anything it might degrade into. The most effective way to do this is through forced degradation studies.

Experimental Protocol:

  • Prepare Samples: Expose solutions of Diethyl 2-aminononane-1,9-dioate to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C (solid state) for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze a blank (diluent), an unstressed standard, and each of the stressed samples by HPLC.

  • Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the stressed samples. This confirms that the main peak is spectrally homogeneous and not co-eluting with a degradant.

Acceptance Criteria:

  • The method must be able to separate the analyte peak from any degradation product peaks (Resolution > 2.0).

  • The analyte peak must pass the peak purity test in all stressed samples, demonstrating no co-elution.

  • The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][13] This justifies the use of a single-point calibration in routine analysis, which is common in QC labs. The range is the interval over which the method is shown to be precise, accurate, and linear.[14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions from a stock solution, covering 80% to 120% of the target assay concentration. For an impurity method, the range would span from the reporting limit to 120% of the specification limit.[13][14]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis on the data.

Data Presentation & Acceptance Criteria:

Concentration (% of Target)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)
80%798,500801,200799,800
90%901,000899,500902,100
100%1,002,3001,001,5001,003,100
110%1,101,8001,103,5001,102,400
120%1,205,0001,203,9001,206,100
  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero (not significantly different from the origin).

  • Residuals: The plot of residuals should show a random distribution around zero.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[12] It is typically assessed by a recovery study, where a known amount of analyte is spiked into a placebo (formulation matrix without the API) and the recovery is measured.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three different concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level.

  • Analyze the nine samples and calculate the percentage recovery for each.

Data Presentation & Acceptance Criteria:

Spike LevelReplicateAmount Added (mg)Amount Found (mg)% Recovery
80%18.07.9599.4%
28.08.02100.3%
38.07.9899.8%
100%110.010.05100.5%
210.09.9199.1%
310.010.10101.0%
120%112.011.9599.6%
212.012.15101.3%
312.012.08100.7%
  • Mean Recovery: Typically between 98.0% and 102.0% for an assay.

  • %RSD of recoveries: Should be ≤ 2.0%.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from the same homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same conditions.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of Diethyl 2-aminononane-1,9-dioate at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

  • Calculate the %RSD for each set of six results and perform a statistical comparison (e.g., F-test) to ensure there is no significant difference between the two data sets.

Data Presentation & Acceptance Criteria:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.599.9
Sample 4100.3100.5
Sample 599.999.7
Sample 6100.2100.3
Mean 99.97 100.02
%RSD 0.31% 0.38%
  • Repeatability %RSD: ≤ 2.0%

  • Intermediate Precision %RSD: ≤ 2.0%

  • The overall %RSD combining both sets of data should also be within the acceptance criteria.

Part 3: Method Limits and Reliability

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: These parameters define the sensitivity of the method.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[16][17]

  • LOQ: The lowest concentration of analyte that can be quantitated with acceptable accuracy and precision.[16][17]

These are critical for impurity analysis but less so for an assay of a major component. They are often determined based on the standard deviation of the response and the slope of the calibration curve.[18][19]

Calculation Protocol (Based on ICH Q2(R1)):

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line (or the residual standard deviation).

    • Where S = the slope of the calibration curve.

Experimental Confirmation:

  • Calculate the theoretical LOD and LOQ.

  • Prepare samples at these concentrations.

  • Confirm that the analyte peak at the LOD is detectable (typically with a signal-to-noise ratio of 3:1).[16]

  • Confirm that the method demonstrates adequate precision and accuracy at the LOQ (typically by analyzing six replicates and ensuring the %RSD and recovery are within acceptable limits, e.g., RSD ≤ 10%).

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15][20] This provides an indication of its reliability during normal usage and is critical for successful method transfer to other labs.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Deliberately vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 5°C).

  • Analyze a standard solution under each modified condition.

  • Assess the impact on key system suitability parameters (retention time, peak area, tailing factor).

Data Presentation & Acceptance Criteria:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal Method -8.521,002,3001.1
Flow Rate 0.9 mL/min9.451,113,5001.1
1.1 mL/min7.73911,0001.1
Column Temp. 25°C8.651,005,1001.2
35°C8.39999,8001.1
Mobile Phase % Organic +2%8.151,001,5001.1
-2%8.911,003,2001.1
  • Acceptance Criteria: All system suitability parameters must remain within their established limits for all variations. The assay result should not be significantly impacted.

Comparison with Alternative Analytical Techniques

No single technique is universally superior; the choice depends on the specific analytical need (e.g., routine QC vs. metabolite identification).

FeatureHPLC-UV (Validated Method)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation by polarity, detection by UV absorbance.Separation by volatility, detection by mass.Separation by polarity, detection by mass-to-charge ratio.
Specificity Good; relies on chromatographic separation. Can be compromised by co-eluting impurities with similar UV spectra.Very high; mass spectrum provides a molecular fingerprint.Excellent; highly specific due to parent/daughter ion monitoring.
Sensitivity Moderate (µg/mL range). Limited by analyte's chromophore.High (ng/mL range), but requires derivatization.Very high (pg/mL to fg/mL range).
Derivatization Not required if chromophore is present.Mandatory for non-volatile compounds like amino acid esters to increase volatility.[21]Not typically required, but can be used to improve ionization.
Primary Use Case Routine QC, content uniformity, stability testing, assays.Volatile impurity analysis, analysis of compounds that are difficult to retain in LC.Bioanalysis (low levels in plasma), impurity identification, metabolomics.[22]
Cost & Complexity Low cost, simple to operate and maintain.Moderate cost and complexity.High cost, complex to operate, requires specialist expertise.

Conclusion

This guide outlines a comprehensive and scientifically sound approach to validating an HPLC-UV method for the quantification of Diethyl 2-aminononane-1,9-dioate. By adhering to the principles of the ICH Q2(R1) guideline and understanding the rationale behind each validation parameter, researchers and drug development professionals can develop a robust, reliable, and defensible analytical method. The successful completion of these validation exercises provides a high degree of assurance that the method is suitable for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of the final product.

References

  • Altabrisa Group. (n.d.). What Is HPLC Method Robustness Assessment and Its Importance?.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • van der Voort, M., et al. (n.d.). Robustness Tests.
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  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
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  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Chromoplus. (2018, April 24). What is the difference between specificity and selectivity?.
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  • SciSpace. (n.d.). Hplc method development and validation: an overview.
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